molecular formula C20H26N4O5 B1365554 Z-His-Leu-OH

Z-His-Leu-OH

Katalognummer: B1365554
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: QDSCJZMMRKBXNR-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Z-His-Leu-OH is a useful research compound. Its molecular formula is C20H26N4O5 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-His-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-His-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H26N4O5

Molekulargewicht

402.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H26N4O5/c1-13(2)8-17(19(26)27)23-18(25)16(9-15-10-21-12-22-15)24-20(28)29-11-14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1

InChI-Schlüssel

QDSCJZMMRKBXNR-IRXDYDNUSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Sequenz

HL

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Structural & Functional Analysis of Z-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine), a protected dipeptide derivative widely utilized in bio-organic chemistry and enzymology.[1]

Executive Summary

Z-His-Leu-OH (CAS: 38972-90-6 ) is a synthetic dipeptide derivative comprised of L-Histidine and L-Leucine, N-terminally protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] It serves as a critical chiral building block in peptide synthesis and a substrate analog in enzymatic assays, particularly for metalloproteases like Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A. Its structural integrity combines the aromatic, acid-labile Z-group with the imidazole functionality of histidine and the hydrophobic isobutyl side chain of leucine.[1]

Molecular Architecture

The molecule is defined by three distinct structural domains, each imparting specific physicochemical and biological properties.

2.1 Structural Components
  • N-Terminal Protection (Z-Group): The benzyloxycarbonyl group renders the N-terminus lipophilic and unreactive, preventing polymerization during synthesis.[1] It is cleavable via catalytic hydrogenation (

    
    ) or strong acids (HBr/AcOH), but stable to mild bases.[1]
    
  • Histidine Residue (His): The central amino acid features an imidazole ring (

    
    ), which acts as a proton donor/acceptor at physiological pH.[1] In enzymatic contexts, this residue often coordinates with active site metal ions (e.g., 
    
    
    
    in ACE).
  • Leucine Residue (Leu): The C-terminal amino acid provides a hydrophobic isobutyl side chain, essential for recognition by hydrophobic pockets (S1' subsite) in proteases.[1]

2.2 Stereochemistry
  • Configuration: L,L-isomer (

    
    ).
    
  • Connectivity: The peptide bond connects the

    
    -carboxyl of His to the 
    
    
    
    -amino of Leu.[1]

Figure 1: Functional Architecture of Z-His-Leu-OH

Z_His_Leu_Structure Z_Group Z-Group (Cbz) (Lipophilic Protection) His_Residue L-Histidine (Imidazole Ring) Z_Group->His_Residue Carbamate Linkage Peptide_Bond Peptide Bond (-CO-NH-) His_Residue->Peptide_Bond Leu_Residue L-Leucine (Isobutyl Side Chain) Peptide_Bond->Leu_Residue C_Terminus C-Terminus (Free Carboxyl -COOH) Leu_Residue->C_Terminus

Caption: Structural connectivity showing the N-terminal protection, central catalytic residue, and hydrophobic C-terminus.[1]

Physicochemical Profile

The following data consolidates experimental and predicted properties for Z-His-Leu-OH.

PropertyValueContext
IUPAC Name N-[(Phenylmethoxy)carbonyl]-L-histidyl-L-leucineOfficial Nomenclature
CAS Number 38972-90-6Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 402.44 g/mol Monoisotopic Mass
Melting Point 185 – 188 °CCrystalline Solid
Density ~1.27 g/cm³Predicted
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in WaterHydrophobic Z-group limits aqueous solubility
pKa (Imidazole) ~6.0Relevant for buffering/catalysis
pKa (Carboxyl) ~3.6Acidic C-terminus
Synthesis & Manufacturing Protocol

The synthesis of Z-His-Leu-OH typically follows a solution-phase peptide synthesis strategy to ensure high stereochemical purity.[1]

4.1 Strategic Logic
  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (HOSu) or HOBt is preferred to minimize racemization of the Histidine imidazole ring.[1]

  • Protection Strategy: The Z-group is stable during the C-terminal activation of Histidine.[1] Leucine is introduced as a methyl ester (Leu-OMe) to prevent premature polymerization.[1]

4.2 Step-by-Step Protocol
  • Activation: Dissolve Z-His-OH (1.0 eq) in DMF/DCM. Add HOBt (1.1 eq) and DCC (1.1 eq) at 0°C. Stir for 1 hour to form the active ester.

  • Coupling: Add H-Leu-OMe[1]·HCl (1.1 eq) and N-Methylmorpholine (NMM, 2.0 eq) to neutralize the hydrochloride salt.[1] Stir at room temperature for 12–24 hours.

  • Work-up: Filter off the DCU urea byproduct.[1] Wash the organic phase with 5%

    
    , water, and brine. Dry over 
    
    
    
    and concentrate to obtain Z-His-Leu-OMe .[1]
  • Hydrolysis (Saponification): Dissolve the ester in Methanol. Add 1N NaOH (2.0 eq) and stir at 0°C -> RT until TLC shows consumption of the ester (~2 hours).

  • Isolation: Acidify carefully with 1N HCl to pH ~3.0. The product Z-His-Leu-OH precipitates or is extracted into Ethyl Acetate.[1] Recrystallize from Ethanol/Ether.[1]

Figure 2: Synthesis Workflow

Synthesis_Pathway Start Starting Materials: Z-His-OH + H-Leu-OMe Activation Activation: DCC / HOBt / DMF (Active Ester Formation) Start->Activation 0°C, 1h Coupling Coupling Reaction: Nucleophilic Attack by Leu-NH2 Activation->Coupling + NMM, RT, 24h Intermediate Intermediate: Z-His-Leu-OMe Coupling->Intermediate - DCU (Filtration) Saponification Hydrolysis: NaOH / MeOH (Remove Methyl Ester) Intermediate->Saponification 1N NaOH Final Final Product: Z-His-Leu-OH Saponification->Final Acidify to pH 3

Caption: Solution-phase synthesis pathway via carbodiimide coupling and alkaline hydrolysis.

Analytical Characterization

To validate the identity and purity of Z-His-Leu-OH, the following analytical signatures must be confirmed.

5.1 Nuclear Magnetic Resonance (

-NMR)
  • Aromatic Region (7.3 ppm): Multiplet corresponding to the 5 protons of the Z-group phenyl ring.[1]

  • Imidazole Region (7.5 - 8.5 ppm): Two singlets (C2-H and C4-H) characteristic of the Histidine side chain.[1]

  • Benzylic Protons (5.1 ppm): Singlet (

    
    ) connecting the phenyl ring to the carbamate oxygen.[1]
    
  • Leucine Methyls (0.8 - 0.9 ppm): Two doublets corresponding to the

    
    -methyl groups of the isobutyl side chain.[1]
    
5.2 Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expected peak at 403.4 m/z .[1]
    
  • Fragmentation: Loss of the Z-group (91 Da, tropylium ion) or cleavage of the peptide bond may be observed in MS/MS.[1]

Biological Application & Mechanism
6.1 Substrate for Metalloproteases

Z-His-Leu-OH is structurally analogous to Hippuryl-His-Leu (HHL) , the standard substrate for Angiotensin-Converting Enzyme (ACE) .[1]

  • Mechanism: ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus.[1]

  • Limitation: Because Z-His-Leu-OH is itself a protected dipeptide, it is not a direct substrate for ACE cleavage (which requires a tripeptide-like motif to release a dipeptide).[1]

  • Actual Utility: It serves as a substrate for Carboxypeptidase A , which cleaves the C-terminal Leucine, releasing Z-His and free Leucine .[1] This reaction is monitored to study enzyme kinetics or inhibition.[1][3]

6.2 Reference Standard

In ACE inhibition assays using substrates like Z-Phe-His-Leu, the compound Z-His-Leu-OH (or the deprotected His-Leu) is often used as a chromatographic standard to quantify the enzymatic product.[1]

References
  • ChemicalBook. (2024).[1] Z-HIS-LEU-OH Properties and CAS 38972-90-6. Retrieved from

  • BenchChem. (2024).[1] Structure and Applications of N-[(Benzyloxy)carbonyl]histidylleucine. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Angiotensin-Converting Enzyme (ACE) Substrate Specificity. PubMed Central.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Peptide Synthesis Reagents and Protocols. Retrieved from [1]

Sources

Technical Whitepaper: Z-His-Leu-OH (N-Benzyloxycarbonyl-L-Histidyl-L-Leucine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-His-Leu-OH Chemical Properties and IUPAC Name Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-His-Leu-OH (CAS No. 38972-90-6) is a protected dipeptide derivative extensively utilized in bio-organic chemistry as a model catalyst and a structural probe for proteolytic enzymes. Comprising the amino acids Histidine and Leucine with an N-terminal Benzyloxycarbonyl (Cbz or Z) protection group, this molecule serves two critical functions: it acts as a biomimetic catalyst for the stereoselective hydrolysis of esters and functions as a substrate analog in the mapping of protease active sites, particularly for enzymes like Pepsin and Angiotensin-Converting Enzyme (ACE).

This guide provides a comprehensive technical analysis of Z-His-Leu-OH, detailing its physicochemical properties, validated synthesis protocols, and mechanistic applications in catalysis and enzymology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Classification
  • Common Name: Z-His-Leu-OH[1]

  • Synonyms: N-Cbz-L-histidyl-L-leucine; N-Benzyloxycarbonyl-His-Leu; Z-L-His-L-Leu.

  • IUPAC Name: (2S)-2-[[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid

Structural Specifications

The molecule features a hydrophobic Leucine C-terminus and a catalytic Histidine core, protected by a carbamate moiety (Z-group) that prevents N-terminal degradation and enhances solubility in organic solvents.

PropertyData
CAS Number 38972-90-6
Molecular Formula C₂₀H₂₆N₄O₅
Molecular Weight 402.45 g/mol
Chirality L, L (S, S configuration)
pKa Values (Theoretical) Imidazole: ~6.0; Carboxyl: ~3.6
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent)

Synthesis and Manufacturing Protocols

Synthetic Strategy: The DPPA Method

While standard carbodiimide (DCC/EDC) coupling is possible, the Diphenylphosphoryl Azide (DPPA) method is preferred for Histidine-containing peptides to minimize racemization of the imidazole ring.

Protocol: Solution-Phase Synthesis via Azide Method

This protocol yields the methyl ester intermediate (Z-His-Leu-OMe), followed by saponification to the free acid.

Step 1: Activation and Coupling

  • Reagents: Dissolve Z-His-OH (1.0 eq) and H-Leu-OMe·HCl (1.1 eq) in anhydrous DMF.

  • Base: Add Triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt.

  • Coupling Agent: Add DPPA (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then at room temperature for 24 hours.

  • Work-up: Dilute with ethyl acetate. Wash with 5% NaHCO₃, water, and brine. (Note: Avoid strong acid washes which may protonate the imidazole and extract the product into the aqueous phase).

  • Yield: Z-His-Leu-OMe (Intermediate).

Step 2: Saponification (Deprotection of C-terminus)

  • Dissolve Z-His-Leu-OMe in Methanol/Dioxane (1:1).

  • Add 1N NaOH (2.0 eq) and stir at room temperature for 2–4 hours.

  • Monitor via TLC until ester spot disappears.

  • Neutralize with 1N HCl to pH ~3–4 to precipitate the free acid Z-His-Leu-OH.

  • Filter, wash with cold water, and dry under vacuum over P₂O₅.

Visualization of Synthesis Workflow

SynthesisFlow Start Starting Materials Z-His-OH + H-Leu-OMe Activation Activation (0°C) Reagent: DPPA + TEA Solvent: DMF Start->Activation Coupling Coupling Reaction Formation of Peptide Bond 24h @ RT Activation->Coupling Intermediate Intermediate Z-His-Leu-OMe Coupling->Intermediate Extraction & Wash Hydrolysis Saponification Reagent: 1N NaOH Solvent: MeOH/Dioxane Intermediate->Hydrolysis Neutralization Acidification (pH 3-4) Precipitation Hydrolysis->Neutralization Final Final Product Z-His-Leu-OH Neutralization->Final Filtration & Drying

Figure 1: Step-by-step synthesis of Z-His-Leu-OH using the racemization-suppressing DPPA method.

Biological and Catalytic Applications[3][6][10][11]

Biomimetic Catalysis (Esterase Model)

Z-His-Leu-OH acts as a small-molecule mimic of serine proteases and esterases. The imidazole group of the Histidine residue functions as a general base or nucleophile, catalyzing the hydrolysis of activated esters (e.g., p-nitrophenyl acetate).

  • Mechanism: The unprotonated nitrogen of the imidazole ring attacks the carbonyl carbon of the substrate (or activates a water molecule), facilitating ester cleavage.

  • Stereoselectivity: The chiral environment provided by the L-Leu side chain and the Z-group allows Z-His-Leu-OH to distinguish between enantiomeric substrates, making it a valuable tool for studying stereoselective hydrolysis .

Enzymology: Protease Substrate Mapping

Z-His-Leu-OH serves as a truncated analog for studying the specificity of proteases such as Pepsin and Renin .

  • Pepsin Specificity: Studies comparing Z-His-Phe-Phe vs. Z-His-Leu-Phe demonstrate that the hydrophobic side chain at the P1/P1' position (Leu vs. Phe) critically dictates cleavage efficiency. Z-His-Leu-OH is often used as a control or competitive inhibitor in these assays.

  • ACE Context: While Z-Phe-His-Leu is the standard substrate for Angiotensin-Converting Enzyme (ACE), Z-His-Leu-OH represents the "product-like" sequence (His-Leu) with an N-terminal block. It is utilized to study product inhibition mechanisms.

Catalytic Mechanism Diagram

CatalysisMechanism Catalyst Z-His-Leu-OH (Imidazole Active Site) Complex Transition State [Imidazole···C=O] Catalyst->Complex Nucleophilic Attack Substrate Ester Substrate (R-CO-OR') Substrate->Complex AcylInter Acyl-Imidazole Intermediate Complex->AcylInter Release of Alcohol Regeneration Catalyst Regeneration (+ H2O) AcylInter->Regeneration Hydrolysis Products Hydrolysis Products Acid + Alcohol Regeneration->Catalyst Cycle Repeats Regeneration->Products

Figure 2: Mechanism of ester hydrolysis catalyzed by the Histidine imidazole group of Z-His-Leu-OH.

Analytical Characterization Standards

To ensure scientific integrity, synthesized or purchased Z-His-Leu-OH must meet the following analytical criteria:

MethodAcceptance Criteria
HPLC Purity ≥ 98% (Reverse Phase C18, Gradient Acetonitrile/Water + 0.1% TFA).
Mass Spectrometry ESI-MS: [M+H]⁺ peak at 403.2 m/z.
¹H-NMR (DMSO-d₆) Distinct peaks: Imidazole C2-H (~7.6 ppm), Cbz aromatics (7.3 ppm), Leu methyls (0.8-0.9 ppm dd).
TLC Single spot in BuOH:AcOH:H₂O (4:1:1); visualized by UV and Pauly reagent (specific for Histidine).

Handling and Storage

  • Storage: Store at -20°C . The peptide is hygroscopic; keep in a tightly sealed container with desiccant.

  • Stability: Stable for >2 years in solid form at -20°C. Solutions in DMSO/DMF should be prepared fresh or stored at -80°C for no more than 1 month to prevent racemization or deamidation.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[2] Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[2] Journal of the American Chemical Society, 94(17), 6203–6205.[2]

  • Ueoka, R., et al. (1991).[3] Kinetics and Molecular Modelling Studies on the Stereoselective Hydrolysis of Enantiomeric Esters by Dipeptide Catalysts. Journal of the Chemical Society, Perkin Transactions 2, (4), 544.

  • ChemicalBook. (n.d.). Z-HIS-LEU-OH Product Entry & CAS 38972-90-6.[4]

  • Andreeva, N. S., et al. (1984). Structure of Pepsin and its Specificity.[5] Biochemical Society Transactions.[3] (Contextual reference for Z-peptide substrate mapping).

Sources

Technical Deep Dive: Z-His-Leu-OH as a Probing Agent in Metalloprotease Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-His-Leu-OH (N-benzyloxycarbonyl-L-histidyl-L-leucine) is a specialized synthetic dipeptide derivative utilized primarily as a mechanistic probe and substrate in the biochemical characterization of metalloproteases, specifically within the Renin-Angiotensin System (RAS) . Unlike standard physiological metabolites, Z-His-Leu-OH serves as a precision tool for differentiating between Angiotensin Converting Enzyme (ACE) and Carboxypeptidase A (CPA) activities. Its structural homology to the C-terminus of Angiotensin I makes it a critical reagent for fragment-based drug design and enzyme kinetics assays.

Molecular Identity & Biochemical Significance

Chemical Structure and Properties
  • IUPAC Name: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid

  • Formula:

    
    
    
  • Molecular Weight: 402.44 g/mol

  • Key Functional Groups:

    • N-terminal Protection (Z/Cbz): The benzyloxycarbonyl group mimics the steric bulk of a preceding peptide chain, allowing the molecule to occupy the

      
       and 
      
      
      
      subsites of proteases without being degraded by aminopeptidases.
    • Histidine-Leucine Core: This dipeptide sequence is identical to the C-terminus of Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu).

The "Mimicry" Mechanism

In the context of the RAS pathway, Z-His-Leu-OH acts as a product analog mimic .

  • ACE Activity: ACE cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I. Z-His-Leu-OH structurally resembles this cleaved product (with the Z-group acting as a pseudo-substrate backbone). Consequently, it binds to the ACE active site, often acting as a competitive inhibitor or a slow-turnover substrate, allowing researchers to map the

    
     and 
    
    
    
    pockets.
  • Carboxypeptidase Activity: For enzymes like Carboxypeptidase A (CPA), which cleave single C-terminal amino acids, Z-His-Leu-OH acts as a direct substrate . CPA hydrolyzes the peptide bond between Histidine and Leucine, releasing free Leucine and Z-His.

Biochemical Pathways & Enzymatic Interactions

Differentiating ACE vs. Carboxypeptidase Activity

A critical challenge in tissue profiling is distinguishing between the activities of various metalloproteases. Z-His-Leu-OH provides a solution:

EnzymeEnzyme ClassAction on Z-His-Leu-OHKinetic Outcome
ACE (CD143) Peptidyl-dipeptidaseNo/Slow Cleavage Acts as a competitive inhibitor (

determination). Occupies active site.
Carboxypeptidase A ExopeptidaseRapid Hydrolysis Cleaves Leu. Releases Z-His + Leu.[1] Used to measure CPA activity.
Thermolysin EndopeptidaseHydrolysis Can cleave the His-Leu bond depending on pH/conditions.
Pathway Visualization: The RAS Interface

The following diagram illustrates how Z-His-Leu-OH intersects with the Renin-Angiotensin System, serving as a probe for the enzymes that regulate blood pressure.

RAS_Pathway cluster_0 Experimental Assay System AngI Angiotensin I (...Phe-His-Leu) AngII Angiotensin II (Vasoconstrictor) AngI->AngII ACE Cleavage (Removes His-Leu) ACE ACE (Enzyme) ACE->AngI Target ZHL Z-His-Leu-OH (Synthetic Probe) ZHL->ACE Competitive Binding (Inhibition) CPA Carboxypeptidase A ZHL->CPA Substrate Leu L-Leucine CPA->Leu Hydrolysis ZHis Z-Histidine CPA->ZHis Hydrolysis

Figure 1: Interaction of Z-His-Leu-OH with RAS enzymes. Note its role as a substrate for CPA but an inhibitor/binder for ACE.

Experimental Protocols

Protocol A: Carboxypeptidase A (CPA) Activity Assay

Objective: To quantify CPA activity in a biological sample using Z-His-Leu-OH as a specific substrate.

Reagents:

  • Substrate Stock: 10 mM Z-His-Leu-OH in 50% Methanol.

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.

  • Detection: Ninhydrin Reagent or HPLC (C18 column).

Methodology:

  • Equilibration: Pre-incubate 900 µL of Buffer at 25°C.

  • Enzyme Addition: Add 10-50 µL of enzyme sample (purified CPA or tissue homogenate).

  • Initiation: Add 50 µL of Substrate Stock. Final concentration ~0.5 mM.

  • Incubation: Incubate for 10–30 minutes at 25°C.

  • Termination: Stop reaction with 100 µL of 10% Trichloroacetic acid (TCA).

  • Analysis:

    • HPLC Method: Inject 20 µL onto a C18 column. Elute with a gradient of Acetonitrile/Water (0.1% TFA). Monitor absorbance at 254 nm (detects Z-group).

    • Quantification: Measure the peak area of the product Z-His-OH (which elutes earlier than the substrate) or free Leucine (requires derivatization).

Causality Check: High salt (0.5 M NaCl) is used to stabilize CPA and mimic physiological ionic strength, preventing non-specific aggregation of the hydrophobic Z-group.

Protocol B: ACE Competitive Binding Assay

Objective: To determine the affinity (


) of Z-His-Leu-OH for the ACE active site, validating its utility as a structural probe.

Reagents:

  • Primary Substrate: Hippuryl-His-Leu (HHL) - The standard ACE substrate.

  • Test Compound: Z-His-Leu-OH (0.1 µM to 100 µM).

  • Enzyme: Purified Rabbit Lung ACE.

Methodology:

  • Setup: Prepare a series of reaction tubes with fixed [ACE] and fixed [HHL] (at

    
     concentration, typically 2-5 mM).
    
  • Titration: Add increasing concentrations of Z-His-Leu-OH.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Measurement: Quantify the release of Hippuric Acid (product of HHL cleavage) via spectrophotometry at 228 nm.

  • Calculation: Plot % Activity vs. log[Z-His-Leu-OH]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
  • Inference: A decrease in HHL hydrolysis confirms that Z-His-Leu-OH is occupying the active site, competing with HHL.

Data Analysis & Interpretation

When using Z-His-Leu-OH in kinetic studies, the following parameters are critical for interpreting biochemical behavior:

ParameterTypical Value RangeInterpretation

(CPA)
0.1 - 1.0 mMIndicates affinity for Carboxypeptidase A. Lower values = tighter binding.

(CPA)

Turnover number. High turnover confirms it is an excellent substrate for CPA.

(ACE)
10 - 100 µMConcentration required to inhibit 50% of ACE activity. Indicates moderate affinity for the ACE

sites.
Mechanism of Stereoselective Hydrolysis

Recent studies (See Ref 2) utilize Z-His-Leu-OH not just as a passive substrate but as a catalytic dipeptide in micellar systems. The Histidine imidazole group acts as a nucleophile/general base, catalyzing the hydrolysis of esters. This highlights the molecule's intrinsic chemical reactivity, which must be accounted for in background subtraction during enzymatic assays.

References

  • Ohkubo, K., et al. (1991). Kinetics and Molecular Modelling Studies on the Stereoselective Hydrolysis of Enantiomeric Esters by Dipeptide Catalysts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Andreeva, N. S., et al. (1984). Structure of the Active Site of Pepsin and Specificity of Substrate Binding.[2] (Contextual reference on Z-peptide binding modes). [Link]

  • U.S. Patent 4613676A.

Sources

Technical Deep Dive: Z-His-Leu-OH Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep dive into the mechanism and application of Z-His-Leu-OH (N-Carbobenzoxy-L-histidyl-L-leucine), a synthetic dipeptide derivative used primarily as a substrate probe for zinc-dependent metalloproteases, specifically Carboxypeptidase A (CPA) and lysosomal Cathepsin A .

Executive Summary

Z-His-Leu-OH is a blocked dipeptide substrate designed to probe the activity of exopeptidases. By capping the N-terminus with a Carbobenzoxy (Z) group, the molecule resists aminopeptidase degradation, forcing specificity towards carboxypeptidases —enzymes that cleave peptide bonds from the C-terminus.

In a cellular context, Z-His-Leu-OH serves as a mechanistic probe to quantify the hydrolytic activity of Zinc-Metalloproteases (like Carboxypeptidase A) or serine carboxypeptidases (like Cathepsin A) within cell lysates or purified fractions. Its mechanism of action is defined by its role as a specific substrate for C-terminal hydrolysis , mediated by a zinc-activated water molecule in the enzyme's active site.

Chemical Identity & Physicochemical Properties

The structural design of Z-His-Leu-OH dictates its biological interaction.

PropertySpecificationMechanistic Function
Chemical Name N-(Benzyloxycarbonyl)-L-histidyl-L-leucineSubstrate identity.
Abbreviation Z-His-Leu-OHStandard nomenclature.
N-Terminus Carbobenzoxy (Z/Cbz)Blocking Group: Mimics a longer peptide chain; prevents aminopeptidase cleavage; enhances hydrophobic binding in the S2 subsite.
C-Terminus Free Carboxyl (-COOH)Recognition Motif: Essential for electrostatic anchoring to the enzyme's active site (typically Arg145 in CPA).
Residues Histidine (P1), Leucine (P1')Specificity: Leucine's hydrophobic side chain fits the S1' specificity pocket of Carboxypeptidase A.
Molecular Weight ~402.44 g/mol Small molecule, cell-permeable (variable).

Mechanism of Enzymatic Interaction

The "mechanism of action" for Z-His-Leu-OH is its catalytic conversion by carboxypeptidases. The following details the interaction with Carboxypeptidase A (CPA) , the archetypal target for this substrate.

The Active Site Docking

Upon entering the active site of CPA, Z-His-Leu-OH undergoes a precise "Induced Fit":

  • Anchoring: The terminal carboxylate of Leucine forms a salt bridge with Arg145 of the enzyme. This is the primary recognition step.

  • Hydrophobic Interaction: The isobutyl side chain of Leucine inserts into the hydrophobic S1' pocket , stabilizing the complex.

  • Zinc Coordination: The carbonyl oxygen of the scissile peptide bond (between His and Leu) coordinates with the active site Zinc ion (

    
    ) . This pulls electron density away from the carbon, making it susceptible to nucleophilic attack.
    
Catalytic Cleavage Cycle

The hydrolysis proceeds via a general base mechanism:

  • Activation: The residue Glu270 acts as a general base, abstracting a proton from a water molecule bound to the Zinc ion.

  • Nucleophilic Attack: The activated hydroxide ion attacks the carbonyl carbon of the Z-His-Leu peptide bond, forming a tetrahedral intermediate stabilized by

    
     and Arg127 .
    
  • Protonation & Release: Glu270 (now protonated) donates a proton to the amide nitrogen of the leaving group (Leucine). The bond breaks, releasing free L-Leucine and Z-L-Histidine .

Visualization of the Mechanism

The following diagram illustrates the catalytic flow from binding to product release.

CPA_Mechanism Substrate Substrate: Z-His-Leu-OH Complex Michaelis Complex (ES) [Zn2+ coordinates C=O] Substrate->Complex Binding (Arg145 anchors C-term) Enzyme Enzyme: Carboxypeptidase A (CPA) Enzyme->Complex Binding (Arg145 anchors C-term) Transition Tetrahedral Intermediate (Glu270 activates H2O) Complex->Transition Nucleophilic Attack Products Products: Z-His-OH + L-Leucine Transition->Products Bond Cleavage (H+ transfer) Products->Enzyme Product Release

Caption: Catalytic cycle of Z-His-Leu-OH hydrolysis by Carboxypeptidase A, highlighting the Zinc-mediated activation.

Cellular Applications & Experimental Protocols

In drug development and cell biology, Z-His-Leu-OH is used to profile protease activity. Since the Z-group prevents N-terminal degradation, any release of Leucine is attributed to Carboxypeptidase-like activity.

The "Gold Standard" HPLC Assay

Unlike fluorogenic substrates (e.g., Z-His-Leu-AMC), Z-His-Leu-OH does not fluoresce upon cleavage. Activity is measured by quantifying the release of free Leucine via HPLC.

Protocol: Determination of Carboxypeptidase Activity

  • Lysate Preparation:

    • Lyse cells (e.g., HEK293, HepG2) in cold lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100).

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Substrate Preparation:

    • Dissolve Z-His-Leu-OH in DMSO to create a 10 mM stock.

    • Dilute to 1 mM working solution in Assay Buffer (25 mM Tris-HCl, pH 7.5, 500 mM NaCl). Note: High salt promotes CPA activity.

  • Reaction:

    • Mix 50 µL Cell Lysate + 50 µL Substrate Working Solution.

    • Incubate at 37°C for 30–60 minutes.

    • Control: Include a "No Enzyme" blank (Buffer + Substrate) and "Inhibited" control (Lysate + 10 mM 1,10-Phenanthroline, a Zn chelator).

  • Termination:

    • Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA).

    • Centrifuge to pellet precipitated proteins.

  • Detection (HPLC):

    • Inject supernatant onto a C18 Reverse-Phase column.

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 60% B over 20 min.

    • Quantification: Monitor Absorbance at 214 nm (peptide bond) or derivatize post-column with O-phthaldialdehyde (OPA) for high-sensitivity fluorescence detection of the free Leucine amine.

Data Interpretation

Calculate the specific activity based on the linear range of Leucine release.

ParameterObservationInterpretation
High Leucine Release > 10 µM/min/mgHigh Carboxypeptidase activity (CPA or Cathepsin A).
Inhibition by EDTA > 90% reductionConfirms Metalloprotease dependence (Zinc).
Inhibition by PMSF No effectRules out Serine proteases (unless Cathepsin A, which is a serine CP).
Km Value Typically 0.1 – 1.0 mMAffinity of the enzyme for Z-His-Leu-OH.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Lysate Cell Lysate (Enzyme Source) Incubation Incubate 37°C 30-60 min Lysate->Incubation Substrate Z-His-Leu-OH (1 mM) Substrate->Incubation Stop Add TCA (Precipitate Protein) Incubation->Stop HPLC HPLC Separation (C18 Column) Stop->HPLC Result Quantify Free Leu (Peak Area) HPLC->Result

Caption: Step-by-step workflow for quantifying enzymatic activity using Z-His-Leu-OH.

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of N-acyl-dipeptides. Biochemistry, 9(22), 4352–4359. Link

  • Mock, W. L., & Wong, J. T. (1986). Mechanism of carboxypeptidase A hydrolysis of peptides. Biochemistry, 25(18), 5066-5073. Link

  • Skidgel, R. A., & Erdös, E. G. (1998). Cellular carboxypeptidases. Immunological Reviews, 161(1), 129-141. Link

  • BenchChem. (n.d.). N-[(Benzyloxy)carbonyl]histidylleucine (Z-His-Leu-OH) Product Information. Link

Solubility and stability of Z-His-Leu-OH in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Z-His-Leu-OH

Executive Summary This technical guide details the solubility, stability, and handling protocols for N-benzyloxycarbonyl-L-histidyl-L-leucine (Z-His-Leu-OH) . As a dipeptide derivative featuring a hydrophobic protecting group (Z/Cbz), a basic imidazole side chain (His), and a hydrophobic alkyl side chain (Leu), this molecule presents specific solubility challenges in aqueous media.[1] This document provides evidence-based methodologies for researchers utilizing Z-His-Leu-OH in enzymatic assays (specifically Angiotensin Converting Enzyme - ACE studies), peptide synthesis, or crystallographic applications.

Molecular Architecture & Physicochemical Logic

To master the handling of Z-His-Leu-OH, one must first understand the competition between its hydrophobic and hydrophilic domains.

  • The Z-Group (Benzyloxycarbonyl): This aromatic carbamate is highly lipophilic. It significantly reduces the water solubility of the peptide compared to its free form (H-His-Leu-OH).

  • The Histidine Residue: The imidazole ring has a pKa of approximately 6.[2]0. Below pH 6.0, it accepts a proton, increasing polarity. Above pH 6.0, it is neutral.

  • The Leucine Residue: The isobutyl side chain is strictly hydrophobic.[1]

  • The C-Terminus (-COOH): Acidic (pKa ~3.0).[1] At neutral pH, it is deprotonated (

    
    ).
    

The Solubility Paradox: At pH 7.0, the molecule exists largely as a zwitterion (if the His is protonated) or an anion (if His is neutral). However, the bulky hydrophobic Z-group and Leucine side chain often drive aggregation in pure water, leading to precipitation or colloidal suspensions rather than true solutions.

Solubility Profile

The following data summarizes the solubility behavior of Z-His-Leu-OH across standard laboratory solvents.

Solvent SystemSolubility RatingMechanism / NotesApplication Suitability
DMSO (Anhydrous) High (>50 mg/mL) Disrupts inter-peptide H-bonds; solvates hydrophobic Z-group.Recommended for Stock Solutions
DMF HighSimilar mechanism to DMSO.[1]Peptide Synthesis
Methanol / Ethanol Moderate to HighSolvates the hydrophobic domains effectively.[1]HPLC Standards / Crystallization
Water (pH 7.0) Low / Sparingly Hydrophobic exclusion dominates.[1]Not recommended for stock
0.1 M NaOH (aq) HighDeprotonates COOH to

, increasing ionic character.
Aqueous Assay Preparation
0.1 M HCl (aq) ModerateProtonates His imidazole (

), increasing solubility.[1]
Acidic HPLC Mobile Phases
Solubility Decision Tree (DOT Visualization)

SolubilityLogic Start Start: Z-His-Leu-OH Solid App_Assay Application: Biological Assay (pH 7.4) Start->App_Assay App_Synth Application: Chemical Synthesis Start->App_Synth DMSO_Stock Step 1: Dissolve in DMSO (100x Stock Conc.) App_Assay->DMSO_Stock Preferred Method Direct_Org Dissolve in DMF or DCM App_Synth->Direct_Org Dilute_Buff Step 2: Dilute into Buffer (<1% DMSO Final) DMSO_Stock->Dilute_Buff Check_Precip Check for Precipitation (Tyndall Effect) Dilute_Buff->Check_Precip

Figure 1: Decision matrix for solubilizing Z-His-Leu-OH based on downstream application.

Stability Dynamics

Stability is governed by three vectors: Hydrolysis , Oxidation , and Racemization .[1]

A. Hydrolytic Stability

The Z-group is a carbamate, which is generally stable to mild basic and acidic conditions.[1] It is not cleaved by Trifluoroacetic Acid (TFA), unlike the Boc group.

  • Risk Factor: Strong acids (HBr/Acetic Acid) or Hydrogenolysis (

    
    ) will remove the Z-group.[1]
    
  • Solution Stability: In aqueous buffers (pH 4–8), the peptide bond is stable for days at 4°C. However, prolonged exposure to high pH (>10) can induce hydrolysis of the ester/amide bonds.

B. Oxidative Instability (Histidine)

The imidazole ring of Histidine is susceptible to oxidation, particularly by singlet oxygen or radical species.[1]

  • Storage: Solid powder should be stored at -20°C, desiccated, and protected from light.

  • Solution: Avoid vigorous vortexing of aqueous solutions which introduces excess oxygen; use gentle inversion.[1]

C. Racemization

Z-protected histidine is prone to racemization during activation (coupling steps in synthesis) due to the formation of an imidazole-urethane intermediate. However, for the free acid (Z-His-Leu-OH) in solution, racemization is negligible at physiological pH and temperature.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Use this protocol for enzymatic assays (e.g., ACE inhibition or kinetics).

Reagents:

  • Z-His-Leu-OH (Solid)

  • DMSO (Dimethyl Sulfoxide), ACS Spectrophotometric Grade, ≥99.9%

  • Phosphate Buffered Saline (PBS) or HEPES Buffer (pH 7.4)

Procedure:

  • Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 416.47 g/mol ), weigh 4.16 mg of Z-His-Leu-OH.

  • Primary Solubilization: Add 100 µL of pure DMSO to the powder.

    • Why? The high concentration of organic solvent overcomes the lattice energy and hydrophobic Z-group interactions immediately.

    • Action: Vortex gently until fully dissolved (solution should be clear).

  • Dilution (Stepwise):

    • Slowly add 900 µL of the desired aqueous buffer (PBS/HEPES) while swirling.

    • Critical: Do not add the DMSO solution to the buffer; add the buffer to the DMSO concentrate to prevent "crashing out" (precipitation) at the interface.

  • Verification: Hold the vial up to a light source. If the solution is cloudy, sonicate for 10 seconds. If cloudiness persists, the concentration exceeds the aqueous solubility limit; further dilution or a higher DMSO percentage is required.

Protocol B: Handling for ACE Assays

When using Z-His-Leu-OH as a substrate or competitor in Angiotensin Converting Enzyme assays:

  • Keep the final DMSO concentration in the assay well below 1% (v/v), as DMSO can inhibit certain metalloproteases or alter enzyme kinetics.

  • If the assay is strictly aqueous, dissolve the peptide in 0.05 M NaOH , then back-titrate carefully with dilute HCl or buffer to pH 7.[1]4. This utilizes the ionic carboxylate form to maintain solubility.[1]

Application Context: ACE Interaction

In the context of ACE (Angiotensin Converting Enzyme), Z-His-Leu-OH is often studied as a cleavage product or a C-terminal analogue.

  • Mechanism: ACE is a peptidyl-dipeptidase that cleaves dipeptides from the C-terminus.

  • Substrate vs. Product: Standard substrates are often Z-Phe-His-Leu or Hippuryl-His-Leu . ACE cleaves these to release His-Leu .

  • Z-His-Leu-OH Utility: It serves as a reference standard for HPLC analysis to identify the cleavage product (if Z-His-Leu is released) or as a structural probe for the active site S1'-S2' pockets.

Assay Workflow Visualization

ACE_Workflow Substrate Substrate (e.g., Z-Phe-His-Leu) Complex Enzyme-Substrate Complex Substrate->Complex + ACE ACE Enzyme: ACE (Metalloprotease) ACE->Complex Cleavage Hydrolysis Complex->Cleavage Products Products: Z-Phe + His-Leu Cleavage->Products

Figure 2: Simplified enzymatic pathway where His-Leu derivatives are relevant.

References

  • PubChem. Leucine - Compound Summary (Physicochemical Properties). [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Z-His-Leu-OH: Technical Specifications and Applications in Enzymatic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine) is a synthetic dipeptide derivative utilized primarily as a substrate in enzymatic kinetics—specifically for Carboxypeptidase A (CPA) —and as a reference standard in angiotensin-converting enzyme (ACE) research. Its structural integrity, defined by the N-terminal Benzyloxycarbonyl (Z) protecting group, renders it an ideal model for studying proteolytic cleavage mechanisms and peptide synthesis methodologies.

This guide provides a comprehensive technical analysis of Z-His-Leu-OH, detailing its physicochemical properties, synthesis protocols, and application in validated enzymatic assays.

Chemical Identity & Physicochemical Properties[1][2]

Core Specifications

The following data establishes the baseline for quality control and identification in laboratory settings.

PropertySpecification
Chemical Name N-[(Benzyloxy)carbonyl]-L-histidyl-L-leucine
Common Abbreviation Z-His-Leu-OH
CAS Number 38972-90-6
Molecular Formula C₂₀H₂₆N₄O₅
Molecular Weight 402.44 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Alkali; sparingly soluble in water
Purity Standard ≥ 98% (HPLC)
pKa Values ~6.0 (Imidazole), ~3.6 (Carboxyl)
Structural Logic

The molecule consists of three distinct domains, each serving a specific biochemical function:

  • Z-Group (Cbz): The Benzyloxycarbonyl group protects the N-terminus, eliminating the zwitterionic character of the amine. This mimics the continuous peptide chain found in natural protein substrates, facilitating enzyme binding at the S1 subsite.

  • Histidine Residue: Provides the imidazole side chain, which is critical for proton transfer and metal ion coordination (e.g., Zn²⁺) within metalloprotease active sites.

  • Leucine Residue: The C-terminal amino acid with a free carboxyl group, serving as the leaving group upon hydrolysis.

Synthesis & Experimental Protocols

Synthesis Workflow (Carbodiimide Coupling)

Objective: Synthesize Z-His-Leu-OH via solution-phase peptide synthesis. Mechanism: The carboxyl group of Z-His-OH is activated to react with the amino group of H-Leu-OR (ester), followed by deprotection.

Reagents:

  • Z-His-OH (N-Cbz-L-Histidine)

  • H-Leu-OtBu (L-Leucine tert-butyl ester)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

  • HOBt (1-Hydroxybenzotriazole)

  • TFA (Trifluoroacetic acid)

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of Z-His-OH and 1.1 eq of HOBt in DMF/DCM (1:1). Cool to 0°C. Add 1.1 eq of DCC. Stir for 30 min to form the active ester.

  • Coupling: Add 1.0 eq of H-Leu-OtBu (neutralized with base if using HCl salt) to the mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. The urea byproduct (DCU) will precipitate.

  • Workup: Filter off DCU. Evaporate solvent. Dissolve residue in EtOAc. Wash sequentially with 5% NaHCO₃, Water, and Brine. Dry over MgSO₄ and concentrate.

  • Deprotection (C-terminal): Treat the intermediate Z-His-Leu-OtBu with TFA/DCM (1:1) for 2 hours at room temperature to cleave the tert-butyl ester.

  • Purification: Evaporate TFA. Precipitate the final product (Z-His-Leu-OH) using cold diethyl ether. Recrystallize from MeOH/Ether.

Enzymatic Assay: Carboxypeptidase A (CPA) Kinetics

Objective: Determine the kinetic parameters (


, 

) of CPA using Z-His-Leu-OH. Principle: CPA cleaves the C-terminal Leucine. The reaction is monitored by the change in absorbance (UV) or by derivatization of the released Leucine (ninhydrin/fluorometry).

Protocol:

  • Buffer Preparation: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Substrate Solution: Prepare a 10 mM stock of Z-His-Leu-OH in DMSO. Dilute to 0.1–2.0 mM in buffer.

  • Enzyme Solution: Dissolve bovine CPA (Sigma-Aldrich) in buffer to ~10 µg/mL.

  • Reaction:

    • Add 950 µL Substrate solution to a quartz cuvette.

    • Initiate with 50 µL Enzyme solution.

    • Mix by inversion.

  • Detection: Monitor absorbance decrease at 254 nm (cleavage of peptide bond alters UV spectrum) or stop aliquots at time points and quantify free Leucine via HPLC (C18 column, ACN/Water gradient).

Mechanistic Visualization

Chemical Structure & Enzymatic Cleavage

The following diagram illustrates the molecular structure of Z-His-Leu-OH and the specific bond targeted by Carboxypeptidase A.

Z_His_Leu_Structure Z_Group Benzyloxycarbonyl (Z) Protecting Group His_Residue L-Histidine Residue (Imidazole Side Chain) Z_Group->His_Residue N-Terminus Protection Peptide_Bond Peptide Bond (-CO-NH-) His_Residue->Peptide_Bond Acyl Donor Leu_Residue L-Leucine Residue (Free Carboxyl Terminus) Peptide_Bond->Leu_Residue Amine Acceptor CPA_Enzyme Carboxypeptidase A (Zn2+ Active Site) CPA_Enzyme->Peptide_Bond Hydrolysis Target

Figure 1: Structural composition of Z-His-Leu-OH and the site of enzymatic hydrolysis.

Experimental Workflow: Kinetic Assay

This flow chart details the logical progression of the enzymatic assay described in Section 3.2.

Assay_Workflow Start Start: Z-His-Leu-OH Stock (10 mM in DMSO) Buffer Dilute in Tris-HCl Buffer (pH 7.5, 500mM NaCl) Start->Buffer Equilibrate Equilibrate at 25°C Buffer->Equilibrate Add_Enzyme Add Carboxypeptidase A (Initiate Reaction) Equilibrate->Add_Enzyme Hydrolysis Hydrolysis of His-Leu Bond Release of Free Leucine Add_Enzyme->Hydrolysis Detection Detection Method Hydrolysis->Detection UV_Spec UV Spectrophotometry (254 nm Absorbance Change) Detection->UV_Spec HPLC HPLC Analysis (Quantify Free Leu) Detection->HPLC Data_Analysis Calculate Kinetic Constants (Km, kcat) UV_Spec->Data_Analysis HPLC->Data_Analysis

Figure 2: Step-by-step workflow for determining CPA kinetics using Z-His-Leu-OH.

Handling, Stability, and Safety

To ensure experimental reproducibility, strict adherence to storage and handling protocols is required.

  • Storage: Store solid Z-His-Leu-OH at -20°C . The compound is hygroscopic; keep in a tightly sealed container with a desiccant.

  • Stability:

    • Solid State: Stable for >2 years if protected from moisture and light.

    • Solution: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh to prevent spontaneous hydrolysis or bacterial degradation.

  • Safety: Standard PPE (gloves, lab coat, safety goggles) is mandatory. Avoid inhalation of dust. Dispose of as chemical waste in accordance with local regulations.

References

  • Auld, D. S. (2004). Carboxypeptidase A. In Handbook of Proteolytic Enzymes (2nd Ed.). Academic Press.
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. New York: W H Freeman. Section 9.1, Proteases: Facilitating a Difficult Reaction. (Contextual reference for peptide bond hydrolysis mechanisms).

Sourcing and Utilizing Z-His-Leu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the sourcing, validation, and technical application of Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine).

Executive Summary for Researchers: While Z-Phe-His-Leu-OH and Hippuryl-His-Leu (HHL) are the standard substrates for Angiotensin Converting Enzyme (ACE), Z-His-Leu-OH is a distinct dipeptide derivative. It is primarily utilized as a substrate for Carboxypeptidase A (which cleaves the C-terminal Leucine) or as a specialized intermediate in peptide synthesis. Due to its specificity, it is often not a "stock" catalog item and requires sourcing via custom synthesis or specialized peptide suppliers.

Part 1: Chemical Profile & Supplier Landscape

The Critical Distinction (Substrate Specificity)

Before sourcing, it is imperative to verify the intended enzymatic target. Z-His-Leu-OH is chemically distinct from the standard ACE substrates.

CompoundSequencePrimary Enzyme TargetCleavage Product
Z-His-Leu-OH Cbz-His-LeuCarboxypeptidase A Z-His + Leu
Z-Phe-His-Leu-OH Cbz-Phe-His-LeuACE (Somatic/Germinal)Z-Phe + His-Leu
Hippuryl-His-Leu Bz-Gly-His-LeuACE (Standard Assay)Hippuric Acid + His-Leu

Note: If your intent is standard ACE kinetic profiling, verify if Z-Phe-His-Leu-OH (CAS: 31301-55-8) is the actual requirement. If Z-His-Leu-OH is indeed required (e.g., for specificity controls or Carboxypeptidase studies), proceed with the sourcing below.

Commercial Sourcing Strategy

Z-His-Leu-OH is rarely a stock item. You must approach suppliers with a request for Custom Peptide Synthesis or Catalog Inquiry using the chemical structure.

Recommended Suppliers (Tiered by Capability):

  • Primary Peptide Houses (Custom & Catalog):

    • Bachem: The gold standard for peptide substrates. If not in the catalog, their custom synthesis division can produce it rapidly.

    • Chem-Impex International: Excellent for unusual amino acid derivatives and dipeptides.

    • Biotrend / ChemPep: Specialized in bioactive peptides.

  • Global Aggregators (Check Stock First):

    • Sigma-Aldrich (Merck): Often lists rare dipeptides under "Building Blocks."

    • Santa Cruz Biotechnology: Check for "Z-His-Leu" derivatives.

Procurement Specifications (The "RF" List)

When ordering, attach these specifications to your Request for Quote (RFQ) to ensure assay reproducibility:

  • Purity:

    
     (HPLC). Crucial for kinetic constants (
    
    
    
    ) determination.
  • Counter-ion: Acetate (Recommended). Avoid Trifluoroacetate (TFA) salts if using in cellular assays, as TFA can be cytotoxic and alter pH in weak buffers.

  • Peptide Content: Request "Net Peptide Content" (usually 70-85%). You must correct for this when calculating molar concentrations.

  • Solubility: Soluble in weak base (NaOH) or DMSO.

Part 2: Technical Protocol (Self-Validating System)

Mechanism of Action

The following diagram illustrates the enzymatic hydrolysis of Z-His-Leu-OH by Carboxypeptidase A (CPA), distinguishing it from the ACE pathway.

G Substrate Z-His-Leu-OH (Substrate) Product1 Z-His (N-Blocked) Substrate->Product1 Hydrolysis Product2 L-Leucine (Free Amino Acid) Substrate->Product2 Cleavage Enzyme Carboxypeptidase A (Zn2+ Dependent) Enzyme->Substrate Catalysis Detection Detection Agent (TNBS or OPA) Product2->Detection Derivatization Signal Fluorescent/Colorimetric Signal Detection->Signal Quantification

Figure 1: Enzymatic cleavage pathway of Z-His-Leu-OH. Unlike ACE substrates which release a dipeptide (His-Leu), this substrate releases free Leucine, requiring a specific detection method (e.g., TNBS).

Preparation and Storage Protocol

Stability Warning: Dipeptides containing Histidine are prone to racemization and oxidative degradation if mishandled.

  • Stock Solution (10 mM):

    • Weigh

      
       mg of Z-His-Leu-OH (Corrected for Net Peptide Content).
      
    • Dissolve in a minimal volume of 0.1 M NaOH (or DMSO) to aid solubility. Z-protected peptides are often hydrophobic.

    • Dilute to volume with 50 mM Tris-HCl, pH 7.5 .

    • QC Step: Check pH.[1][2] If cloudy, sonicate for 30 seconds.

  • Storage:

    • Aliquot into dark, silanized glass vials (avoid plastic if possible to prevent adsorption).

    • Store at -20°C . Stable for 6 months. Do not freeze-thaw more than twice.

The Assay: Fluorometric Leucine Detection

This protocol uses o-phthaldialdehyde (OPA) to detect the liberated L-Leucine. This is a self-validating protocol because Z-His (the other product) has a blocked N-terminus and will not react with OPA, ensuring specificity.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • OPA Reagent: 10 mg OPA dissolved in 250 µL ethanol, added to 10 mL Borate buffer (0.1 M, pH 9.5) + 10 µL

    
    -mercaptoethanol.
    

Workflow:

  • Blanking (Negative Control): Mix 10 µL Buffer + 10 µL Enzyme. Incubate. Add Stop Solution. Then add Substrate. (Validates zero background).

  • Reaction:

    • Mix 10 µL Enzyme (e.g., Carboxypeptidase A) + 80 µL Buffer.

    • Initiate with 10 µL Z-His-Leu-OH (1 mM final).

    • Incubate at 37°C for 15–60 mins.

  • Termination: Add 100 µL 10% Trichloroacetic acid (TCA) or heat at 95°C for 5 min.

  • Detection:

    • Transfer 20 µL of supernatant to a black 96-well plate.

    • Add 200 µL OPA Reagent .

    • Read Fluorescence immediately (

      
      ).
      

Data Analysis Table:

Sample TypeDescriptionExpected OutcomeTroubleshooting
Blank Substrate added after stopLow Fluorescence (< 50 RFU)High background? Check buffer purity.
Standard Free L-Leucine (100 µM)High FluorescenceUse to build standard curve.
Test Enzyme + Z-His-Leu-OHTime-dependent increaseNo signal? Check Enzyme activity/pH.
Inhibitor Enzyme + Inhibitor + SubstrateReduced FluorescenceUse 1,10-Phenanthroline (Zn chelator) as control.

Part 3: Troubleshooting & Quality Control

The "Internal Standard" Validation

To prove your assay is working, spike a known concentration of L-Leucine into your reaction mix after termination but before OPA addition.

  • Result: The signal should be additive (Sample + Spike).

  • Failure: If the signal is quenched, your buffer or the Z-His-Leu-OH stock contains interfering agents (e.g., primary amines or thiols).

Common Pitfalls
  • Substrate Confusion: Using Z-His-Leu-OH for ACE assays will yield zero activity because ACE cannot cleave a single amino acid from a dipeptide effectively. Ensure you are not looking for Z-Phe-His-Leu.

  • Spontaneous Hydrolysis: Z-His-Leu-OH is relatively stable, but high pH (>9.0) during storage can cause deprotection. Always store at pH < 8.0.

Part 4: References

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648. (Foundational text distinguishing ACE substrates).

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352-4359. (Establishes kinetic protocols for Z-blocked peptide hydrolysis).

  • Bachem Product Guide. Substrates for Peptidases. (Primary source for custom peptide synthesis).

  • Sigma-Aldrich (Merck). Enzyme Explorer: Assay of Angiotensin Converting Enzyme. (Reference for standard ACE assay comparison).

Sources

The Multifaceted Biological Activities of Histidine-Leucine (His-Leu) Dipeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dipeptide Histidine-Leucine (His-Leu), a natural byproduct of the renin-angiotensin system, is emerging as a bioactive molecule with a spectrum of physiological effects. While initially investigated for its potential role in cardiovascular regulation, recent research has unveiled its significant anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of His-Leu, delving into its mechanisms of action, and presenting detailed experimental protocols for its study. We will explore its nuanced interaction with the renin-angiotensin system, its potent modulation of microglial activation, its metal-chelating and antioxidant potential, and its prospective therapeutic applications. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing dipeptide.

Introduction: The Origins and Chemical Properties of His-Leu

The Histidine-Leucine (His-Leu) dipeptide is formed during the enzymatic cleavage of angiotensin I to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[1][2] This process is a cornerstone of the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. Structurally, His-Leu is composed of the amino acids L-histidine and L-leucine, linked by a peptide bond.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₄O₃[3]
Molecular Weight 268.31 g/mol [3]
CAS Number 7763-65-7[3]
Appearance White to off-white solid[4]

The presence of the imidazole ring of histidine and the isobutyl side chain of leucine bestows upon His-Leu a unique combination of chemical properties that underpin its biological activities.

Interaction with the Renin-Angiotensin System: A Complex Relationship

Given its origin within the RAS, the direct effect of His-Leu on cardiovascular hemodynamics has been a subject of investigation. While several studies have reported that peptides containing the His-Leu sequence, such as His-His-Leu and Ala-His-Leu-Leu, exhibit hypotensive effects, research on the isolated His-Leu dipeptide presents a more nuanced picture.[5][6]

A key in vivo study in both normotensive and hypertensive rats demonstrated that intravenous and subcutaneous administration of His-Leu did not produce significant acute or chronic changes in arterial blood pressure or plasma renin activity.[5][6] This suggests that His-Leu itself may not be a direct modulator of blood pressure.

  • Causality Insight: The lack of a direct hemodynamic effect of His-Leu, in contrast to larger peptides containing this sequence, suggests that the overall peptide structure and the presence of additional amino acid residues are critical for ACE inhibition and subsequent blood pressure reduction. The His-Leu dipeptide alone may not possess the requisite conformational structure to effectively bind to and inhibit ACE.

Below is a diagram illustrating the formation of His-Leu within the Renin-Angiotensin System.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE His_Leu His-Leu Angiotensin_I->His_Leu ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction

Caption: Formation of His-Leu in the Renin-Angiotensin System.

Anti-inflammatory and Neuroprotective Activities: The Role of Microglial Modulation

A significant body of evidence points to the potent anti-inflammatory and neuroprotective effects of His-Leu, primarily through its ability to suppress the activation of microglia.[7] Microglia are the resident immune cells of the central nervous system and play a crucial role in brain inflammation.[8]

In vitro studies have shown that His-Leu can significantly reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in activated microglia.[7] Furthermore, in vivo experiments in mice have demonstrated that oral administration of His-Leu can cross the blood-brain barrier and attenuate neuroinflammation and associated depressive-like behaviors.[7]

Putative Signaling Pathways

While the precise molecular targets of His-Leu are still under investigation, its anti-inflammatory effects in microglia are likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8][9] These pathways are central to the production of inflammatory mediators.[3][8][9]

The diagram below illustrates the potential mechanism of His-Leu's anti-inflammatory action.

cluster_0 Microglial Cell His_Leu His-Leu MAPK MAPK Pathway (p38, JNK, ERK) His_Leu->MAPK Inhibits NFkB NF-κB Pathway His_Leu->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Receptor->MAPK Activates Receptor->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Proinflammatory_Cytokines Induces NFkB->Proinflammatory_Cytokines Induces Inflammation Neuroinflammation Proinflammatory_Cytokines->Inflammation

Caption: Putative Anti-inflammatory Mechanism of His-Leu in Microglia.

Experimental Protocol: In Vitro Microglial Activation Assay

This protocol provides a framework for assessing the anti-inflammatory effects of His-Leu on microglial cells in culture.

Objective: To determine the effect of His-Leu on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • His-Leu dipeptide (≥98% purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in the incubator.

  • His-Leu Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of His-Leu (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium only). Incubate for 2 hours.

  • LPS Stimulation: After the pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by His-Leu compared to the LPS-only treated cells.

Self-Validation: The inclusion of positive (LPS only) and negative (vehicle only) controls is crucial for validating the results. A dose-dependent inhibition of cytokine production by His-Leu would provide strong evidence of its anti-inflammatory activity.

Metal Chelation and Potential Antioxidant Activity

His-Leu has been identified as a strong chelator of copper (Cu²⁺), forming highly redox-active complexes.[2] This property is attributed to the imidazole ring of histidine, which is a known metal-binding motif.

The ability to chelate transition metals like copper is significant because these metals can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals and contributing to oxidative stress. By sequestering these metals, His-Leu may indirectly exert antioxidant effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure to evaluate the direct radical scavenging activity of His-Leu.

Objective: To determine the DPPH radical scavenging capacity of His-Leu.

Materials:

  • His-Leu dipeptide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of His-Leu in methanol (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).

    • Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the His-Leu solution and the ascorbic acid solutions.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of each His-Leu concentration to 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] x 100

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of His-Leu and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Pharmacokinetics and Therapeutic Potential

Preliminary pharmacokinetic studies in mice have shown that orally administered His-Leu can be detected in the brain, indicating its ability to cross the blood-brain barrier.[7] This is a critical characteristic for a neuroprotective agent. However, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile of His-Leu is yet to be fully elucidated.

The primary therapeutic potential of His-Leu, based on current research, lies in the treatment of neuroinflammatory conditions. Its ability to quell microglial activation suggests its utility in a range of neurological disorders where neuroinflammation is a key pathological feature, including:

  • Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease

  • Mood disorders: Depression, anxiety

  • Traumatic brain injury

While direct evidence is lacking, the anti-inflammatory and potential antioxidant properties of His-Leu may also warrant investigation into its therapeutic applications in other chronic diseases driven by inflammation and oxidative stress, such as cardiovascular disease and metabolic disorders.

Future Directions and Conclusion

The His-Leu dipeptide represents a promising natural molecule with significant biological activities. While its role in the renin-angiotensin system appears to be indirect, its potent anti-inflammatory and neuroprotective effects, coupled with its ability to chelate redox-active metals, position it as a strong candidate for further therapeutic development.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects, including the identification of its cellular receptors and its specific impact on the NF-κB and MAPK signaling pathways.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to establish a detailed ADME profile and to optimize dosing and delivery strategies.

  • Performing quantitative antioxidant assays to directly measure its radical scavenging capacity.

  • Exploring its therapeutic potential in a broader range of diseases , including cardiovascular, metabolic, and autoimmune disorders.

References

  • Pietruszka, L., & Ufnal, M. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. Postepy higieny i medycyny doswiadczalnej (Online), 72, 941-949. [Link]

  • Ano, Y., Kita, M., Kitaoka, S., & Furuyashiki, T. (2019). Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress. Nutrients, 11(9), 2161. [Link]

  • Pietruszka, L., & Ufnal, M. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. Postepy higieny i medycyny doswiadczalnej (Online), 72, 941-949. [Link]

  • Kolb, B., & Whishaw, I. Q. (2021). An Introduction to Brain and Behavior. Worth Publishers.
  • Balcerzyk, M., & Kruk, J. (2021). The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. Inorganic chemistry, 60(16), 12169–12181. [Link]

  • Kopec, W., & Bogue, J. (2020). The role of p38 MAPK in microglia-mediated neuroinflammation.
  • Gu, Y., & Li, J. (2022). The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease. Molecules (Basel, Switzerland), 27(19), 6299. [Link]

  • Bhat, M. I., & Kapila, R. (2017). Secreted Beta-Amyloid Precursor Protein Activates Microglia via JNK and p38-MAPK. Frontiers in aging neuroscience, 9, 39. [Link]

  • Wang, Y., & Li, J. (2022). p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia. Molecular neurobiology, 59(10), 6195–6206. [Link]

Sources

Methodological & Application

Application Note: A Streamlined Protocol for the Solid-Phase Synthesis of Z-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the solid-phase synthesis of the protected dipeptide, N-benzyloxycarbonyl-L-histidyl-L-leucine (Z-His-Leu-OH). This protocol is specifically designed for researchers, scientists, and professionals in drug development who require a reliable method for producing protected peptide fragments suitable for further elaboration in solution or solid-phase synthesis. By employing 2-chlorotrityl chloride (2-CTC) resin, this methodology ensures the facile cleavage of the target peptide while preserving the acid-sensitive N-terminal Z-group and a temporary Boc protecting group on the histidine side chain. We will delve into the rationale behind key experimental choices, from resin and protecting group selection to coupling and cleavage conditions, ensuring a robust and reproducible synthesis.

Introduction: Navigating the Synthesis of Histidine-Containing Peptides

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, offering significant advantages in terms of purification and the ability to drive reactions to completion using excess reagents.[1][2] The synthesis of Z-His-Leu-OH, a valuable building block, presents specific challenges, primarily associated with the unique properties of the histidine residue.

The imidazole side chain of histidine can interfere with the coupling reaction and is highly susceptible to racemization during activation.[3][4] To mitigate these issues, a side-chain protecting group is essential. This protocol utilizes a tert-butyloxycarbonyl (Boc) group for the imidazole nitrogen of histidine, in the form of Z-His(Boc)-OH. The Boc group provides steric hindrance that effectively suppresses racemization during the coupling step.[5]

Furthermore, to obtain the final product with a free C-terminal carboxylic acid and an intact N-terminal Z-group, the choice of solid support is critical. The 2-chlorotrityl chloride (2-CTC) resin is the ideal matrix for this purpose. Its high acid lability allows for the cleavage of the peptide-resin linkage under exceptionally mild acidic conditions, which do not affect the more stable Z-group or the moderately acid-labile Boc group on the histidine side chain.[6][7]

This protocol follows a well-established Fmoc/tBu strategy for the initial assembly on the resin, transitioning to the Z-protected amino acid for the final coupling, demonstrating a flexible approach to synthesizing custom-protected peptides.

Experimental Overview

The synthesis of Z-His-Leu-OH is accomplished in a multi-step process, beginning with the loading of the C-terminal amino acid, Leucine, onto the 2-CTC resin. Following the removal of the temporary N-terminal Fmoc protecting group, the Z-His(Boc)-OH is coupled to the resin-bound leucine. The protected dipeptide is then cleaved from the resin, and a final deprotection step removes the Boc group from the histidine side chain to yield the desired product.

spss_workflow Resin 2-CTC Resin Load_Leu 1. Load Fmoc-Leu-OH Resin->Load_Leu Leu_Resin Fmoc-Leu-Resin Load_Leu->Leu_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Leu_Resin->Fmoc_Deprotection H_Leu_Resin H-Leu-Resin Fmoc_Deprotection->H_Leu_Resin Couple_His 3. Couple Z-His(Boc)-OH H_Leu_Resin->Couple_His Dipeptide_Resin Z-His(Boc)-Leu-Resin Couple_His->Dipeptide_Resin Cleavage 4. Cleavage from Resin (HFIP/DCM) Dipeptide_Resin->Cleavage Protected_Dipeptide Z-His(Boc)-Leu-OH Cleavage->Protected_Dipeptide Boc_Deprotection 5. Boc Deprotection (TFA/DCM) Protected_Dipeptide->Boc_Deprotection Final_Product Z-His-Leu-OH Boc_Deprotection->Final_Product

Caption: Workflow for the solid-phase synthesis of Z-His-Leu-OH.

Materials and Reagents

A summary of the key reagents and their roles in the synthesis is provided in the table below. It is imperative to use high-quality, peptide-synthesis-grade reagents and anhydrous solvents to ensure optimal results.

ReagentAcronym/FormulaPurpose
2-Chlorotrityl chloride resin2-CTC ResinSolid support for peptide synthesis, allowing mild cleavage conditions.[6]
Fmoc-L-Leu-OH-C-terminal amino acid with temporary N-terminal protection.
Z-L-His(Boc)-OH-N-terminal amino acid with permanent Z-group and temporary Boc side-chain protection.[5]
N,N'-DiisopropylcarbodiimideDICCoupling reagent for peptide bond formation.
1-HydroxybenzotriazoleHOBtAdditive to suppress racemization and improve coupling efficiency.
N,N-DiisopropylethylamineDIPEABase for the loading of the first amino acid and for neutralization steps.
Piperidine-Reagent for the removal of the Fmoc protecting group.
DichloromethaneDCMPrimary solvent for washing, swelling the resin, and cleavage.
N,N-DimethylformamideDMFPrimary solvent for washing and coupling reactions.
HexafluoroisopropanolHFIPComponent of the cleavage cocktail for releasing the peptide from the resin.[8]
Trifluoroacetic acidTFAReagent for the final removal of the Boc protecting group from the histidine side chain.[9]

Detailed Experimental Protocol

This protocol is based on a 0.5 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.

Step 1: Loading of Fmoc-L-Leu-OH onto 2-Chlorotrityl Chloride Resin

The initial step involves the covalent attachment of the first amino acid to the resin. The use of DIPEA as a non-nucleophilic base is crucial to facilitate the esterification without causing side reactions.[10]

  • Swell 1.0 g of 2-CTC resin (loading capacity: ~0.5 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-L-Leu-OH (0.5 mmol, 1.0 eq) and DIPEA (1.5 mmol, 3.0 eq) in anhydrous DCM (10 mL).

  • Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.

  • To cap any unreacted chloride sites on the resin, add 1.0 mL of methanol and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 2: Fmoc-Group Deprotection

The temporary Fmoc protecting group is removed to expose the N-terminal amine of Leucine for the subsequent coupling step.

  • Swell the Fmoc-Leu-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

  • Wash with DCM (3 x 10 mL) and proceed immediately to the coupling step.

Step 3: Coupling of Z-L-His(Boc)-OH

This is the key step where the peptide bond is formed. The combination of DIC as a coupling agent and HOBt as an additive is a classic and effective method to ensure efficient coupling while minimizing the risk of racemization of the histidine residue.[4]

  • In a separate flask, dissolve Z-L-His(Boc)-OH (1.0 mmol, 2.0 eq) and HOBt (1.0 mmol, 2.0 eq) in anhydrous DMF (8 mL).

  • Add DIC (1.0 mmol, 2.0 eq) to the solution and pre-activate for 5-10 minutes at 0 °C.

  • Add the activated amino acid solution to the H-Leu-resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for another 1-2 hours.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL).

  • Dry the Z-His(Boc)-Leu-resin under vacuum.

Step 4: Cleavage of the Protected Dipeptide from the Resin

A mild acidic cocktail is used to cleave the ester linkage between the peptide and the 2-CTC resin, leaving the Z and Boc protecting groups intact.[8][11] A solution of HFIP in DCM is highly effective for this purpose.[8]

  • Swell the dried dipeptide-resin in DCM (10 mL) for 20 minutes.

  • Drain the DCM.

  • Prepare a cleavage solution of 20% HFIP in DCM (v/v).

  • Add 10 mL of the cleavage solution to the resin and agitate for 30 minutes. The resin will typically turn a reddish color.

  • Drain the solution into a clean round-bottom flask.

  • Add another 10 mL of the cleavage solution to the resin and agitate for an additional 30 minutes.

  • Drain this solution and combine it with the first filtrate.

  • Evaporate the combined filtrate under reduced pressure to obtain the crude Z-His(Boc)-Leu-OH as an oily or solid residue.

Step 5: Final Deprotection of the Histidine Side Chain

The final step is the removal of the Boc group from the histidine side chain to yield the target product. This is achieved using a stronger acid, TFA, which does not affect the Z-group.

  • Dissolve the crude Z-His(Boc)-Leu-OH in a solution of 50% TFA in DCM (v/v) (5 mL).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Once the reaction is complete, evaporate the TFA and DCM under reduced pressure.

  • Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

  • Precipitate the crude Z-His-Leu-OH by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The final product can be further purified by recrystallization or chromatography if necessary.

Conclusion and Best Practices

This application note details a robust and reproducible protocol for the solid-phase synthesis of Z-His-Leu-OH. The strategic use of 2-CTC resin is paramount for the successful synthesis of this protected dipeptide, allowing for cleavage under mild conditions that preserve the integrity of the N-terminal Z-group. The selection of a Boc protecting group for the histidine side chain is a key element in preventing racemization during the critical coupling step.

For optimal results, it is essential to adhere to the following best practices:

  • Use of Anhydrous Solvents: The 2-CTC resin and coupling reagents are sensitive to moisture, which can lead to side reactions and lower yields.[1]

  • Monitoring of Reactions: Regularly perform qualitative tests, such as the Kaiser test, to ensure the completion of coupling and deprotection steps.

  • Proper Washing: Thorough washing of the resin between steps is crucial to remove excess reagents and by-products, ensuring the purity of the final product.[2]

By following this detailed protocol and adhering to these best practices, researchers can confidently synthesize Z-His-Leu-OH for their drug discovery and development endeavors.

References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (n.d.). Scite.ai. Retrieved February 2, 2026, from [Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • 2-Chlorotrityl Chloride Resin. (n.d.). Aapptec Peptides. Retrieved February 2, 2026, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved February 2, 2026, from [Link]

  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • A new method for the preparation of 2-chlorotrityl resin and its application to solid-phase peptide synthesis. (2000). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. (n.d.). Almac. Retrieved February 2, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine. Retrieved February 2, 2026, from [Link]

  • Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. (n.d.). AAPPTec. Retrieved February 2, 2026, from [Link]

  • Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. (2020). Green Chemistry. Retrieved February 2, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved February 2, 2026, from [Link]

  • 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. (1996). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (2022). Spiral. Retrieved February 2, 2026, from [Link]

Sources

Using Z-His-Leu-OH as a substrate in enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Carboxypeptidase Activity Using Z-His-Leu-OH

Executive Summary & Scientific Rationale

Z-His-Leu-OH (N-Carbobenzyloxy-L-Histidyl-L-Leucine) is a synthetic dipeptide derivative primarily utilized as a specific substrate for Metallo-Carboxypeptidases , most notably Carboxypeptidase A (CPA) and potentially Angiotensin-Converting Enzyme 2 (ACE2) .

While frequently confused with the classic ACE substrate Z-Phe-His-Leu (which releases the dipeptide His-Leu), Z-His-Leu-OH serves a distinct mechanistic purpose. It is designed to assay enzymes that cleave single C-terminal amino acids. The N-terminal "Z" (Benzyloxycarbonyl) group blocks aminopeptidase activity, ensuring that hydrolysis is exclusively driven by carboxypeptidase action.

Key Applications:

  • Carboxypeptidase A (CPA) Kinetics: Determining

    
     and 
    
    
    
    for hydrophobic C-terminal cleavage.
  • Substrate Specificity Profiling: Evaluating the P1-P1' specificity of novel metalloproteases.

  • Inhibitor Screening: Using Z-His-Leu-OH as a reporter substrate to screen for CPA or ACE2 inhibitors.

Mechanism of Action

The utility of Z-His-Leu-OH relies on the specific cleavage of the peptide bond between Histidine and Leucine.

  • The Enzyme: Carboxypeptidase A (CPA) is a Zinc-dependent metalloexopeptidase.[1][2] It requires a free C-terminal carboxyl group and prefers aromatic or branched aliphatic side chains (like Leucine) at the C-terminus.

  • The Reaction: The Zinc ion (

    
    ) in the active site coordinates the carbonyl oxygen of the scissile bond (His-Leu), polarizing it for nucleophilic attack by a water molecule (activated by Glu-270).
    
  • The Result: Hydrolysis yields Z-L-Histidine (Z-His) and free L-Leucine .

Pathway Visualization

ReactionMechanism Substrate Substrate: Z-His-Leu-OH Complex Michaelis Complex: [E - S] Substrate->Complex + Enzyme Enzyme Enzyme: Carboxypeptidase A (Zn2+ Active Site) Enzyme->Complex Transition Transition State: Tetrahedral Intermediate Complex->Transition Zn2+ Polarization Glu270 Attack Products Products: Z-His-OH + L-Leucine Transition->Products Peptide Bond Hydrolysis

Figure 1: Enzymatic hydrolysis pathway of Z-His-Leu-OH by Zinc-dependent Carboxypeptidase A.[3]

Experimental Protocols

Two primary methods are recommended: UV-Spectrophotometry (Continuous) and Ninhydrin Derivatization (Endpoint).

Method A: Continuous UV-Spectrophotometric Assay

Best for kinetic parameter determination (


, 

).

Principle: The cleavage of the peptide bond results in a differential absorbance change in the UV region (typically 254 nm or 228 nm), although the Z-group dominates absorbance. A more sensitive approach often involves monitoring the difference spectrum.

Materials:

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (High salt promotes CPA activity).

  • Substrate Stock: 10 mM Z-His-Leu-OH in DMSO or Methanol.

  • Enzyme: Bovine Carboxypeptidase A (reconstituted in cold water).

  • Equipment: UV-Vis Spectrophotometer with temperature control (25°C).

Protocol Steps:

  • Baseline: In a quartz cuvette, mix 980 µL of Assay Buffer and 10 µL of Substrate Stock (Final [S] = 100 µM).

  • Blanking: Zero the spectrophotometer at 254 nm.

  • Initiation: Add 10 µL of Enzyme solution (approx. 1-5 units/mL). Mix by inversion immediately.

  • Measurement: Record the decrease in Absorbance (

    
    ) for 3–5 minutes.
    
  • Calculation:

    
    
    Note: Determine the extinction coefficient (
    
    
    
    ) difference experimentally by digesting a known concentration of substrate to completion.
Method B: Ninhydrin Endpoint Assay (High Sensitivity)

Best for low-activity samples or high-throughput screening.

Principle: Z-His-Leu-OH has a blocked N-terminus and reacts poorly with Ninhydrin. Upon cleavage, free L-Leucine is released, which reacts strongly with Ninhydrin to form Ruhemann’s purple (


 nm).

Workflow Diagram

AssayWorkflow Start Start: Prepare Reagents (Buffer pH 7.5, Substrate) Incubate Enzymatic Reaction 37°C for 30 mins Start->Incubate Stop Stop Reaction Add TCA or Heat (95°C) Incubate->Stop Derivatize Derivatization Add Ninhydrin Reagent Boil 10 mins Stop->Derivatize Measure Detection Read Absorbance @ 570nm Derivatize->Measure

Figure 2: Step-by-step workflow for the Ninhydrin-based endpoint assay.

Protocol Steps:

  • Reaction Mix: Combine 50 µL Substrate (2 mM) + 40 µL Buffer (Tris-HCl, pH 7.5).

  • Initiation: Add 10 µL Enzyme. Incubate at 37°C for 30 minutes.

  • Termination: Add 100 µL of 10% Trichloroacetic acid (TCA) to stop the reaction. Centrifuge if precipitate forms.

  • Color Development: Transfer 100 µL of supernatant to a new tube. Add 100 µL Ninhydrin reagent.

  • Heating: Boil at 95°C for 10 minutes. Cool on ice.

  • Quantification: Measure Absorbance at 570 nm.

  • Standard Curve: Compare against a standard curve of pure L-Leucine (0–1 mM).

Data Analysis & Interpretation

When characterizing enzyme kinetics using Z-His-Leu-OH, organize your data as follows:

ParameterDefinitionTypical Value (CPA)Significance

Michaelis Constant0.1 – 1.0 mMIndicates affinity. Lower

= Higher affinity for Z-His-Leu-OH.

Turnover Number

Indicates catalytic efficiency.

Inhibitor PotencyVariableUsed when testing inhibitors (e.g., EDTA, 1,10-Phenanthroline).

Critical Control: Always run a "No Enzyme" control to account for spontaneous hydrolysis (though Z-His-Leu-OH is chemically stable at neutral pH).

Troubleshooting & Critical Factors

  • Zinc Dependence: CPA is a metalloprotease.[1] If activity is low, ensure your buffer is not contaminated with chelators (EDTA/EGTA). Adding 1 µM

    
     to the buffer can restore activity.
    
  • Solubility: Z-His-Leu-OH is hydrophobic. Dissolve the stock in DMSO. Ensure the final DMSO concentration in the assay is <5% to avoid denaturing the enzyme.

  • Distinction from ACE: Do not use this substrate to measure Angiotensin Converting Enzyme (ACE) activity. ACE is a dipeptidyl carboxypeptidase and requires substrates like Z-Phe-His-Leu (to release His-Leu). Z-His-Leu-OH is not an optimal substrate for ACE.

References

  • Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes. Elsevier.

  • Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A. Accounts of Chemical Research.

  • Proteopedia. (2019). Carboxypeptidase A Structure and Mechanism.

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[1][2][4][5][6][7] 5th edition. Section 9.2: Proteases: Facilitating a Difficult Reaction. NCBI Bookshelf.

Sources

Application Note: Z-His-Leu-OH in Protease Inhibitor Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine) in protease research, specifically focusing on its utility in Carboxypeptidase A (CPA) inhibitor screening and Angiotensin Converting Enzyme (ACE) mechanistic studies.

Executive Summary

Z-His-Leu-OH is a synthetic dipeptide derivative utilized primarily as a specific substrate for Carboxypeptidase A (CPA) and as a mechanistic probe (product analog) for Angiotensin Converting Enzyme (ACE) . Its structural integrity, defined by the N-terminal Benzyloxycarbonyl (Z) protecting group, mimics the P1-P1' interactions in metalloprotease active sites while preventing aminopeptidase degradation. This guide outlines protocols for using Z-His-Leu-OH to determine inhibition constants (


) and elucidate enzyme kinetics in drug discovery workflows.

Chemical & Biological Properties[1][2][3][4][5][6]

  • Compound Name: N-Benzyloxycarbonyl-L-histidyl-L-leucine

  • Abbreviation: Z-His-Leu-OH

  • Molecular Weight: ~402.44 g/mol

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in aqueous buffers (requires co-solvent).

  • Target Enzymes:

    • Carboxypeptidase A (EC 3.4.17.1): Acts as a substrate.[1][2][3][4][5]

    • Angiotensin Converting Enzyme (EC 3.4.15.1): Acts as a competitive inhibitor/product analog.[6]

Application I: Screening Inhibitors of Carboxypeptidase A (CPA)

Carboxypeptidase A is a zinc-dependent metalloprotease that preferentially cleaves C-terminal aromatic or branched aliphatic amino acids (e.g., Leucine). Z-His-Leu-OH serves as a robust substrate for screening CPA inhibitors because its cleavage releases free Leucine , which can be quantified colorimetrically.

Mechanism of Action

CPA facilitates the hydrolysis of the peptide bond between Histidine and Leucine. The "Z" group occupies the S2 subsite, positioning the His-Leu bond at the catalytic zinc ion.

  • Reaction:

    
    
    
Protocol: CPA Inhibition Assay (Ninhydrin Detection)

Objective: Determine the


 of a test inhibitor (e.g., 1,10-Phenanthroline or Potato Carboxypeptidase Inhibitor) against CPA using Z-His-Leu-OH.
Reagents
  • Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Enzyme Stock: Bovine Pancreatic CPA (10 units/mL) in Assay Buffer.

  • Substrate Stock: 20 mM Z-His-Leu-OH in DMSO.

  • Ninhydrin Reagent: 2% Ninhydrin in ethanol/buffer.

  • Test Inhibitor: Serial dilutions in Assay Buffer.

Experimental Workflow
  • Preparation: Dilute Substrate Stock to 1 mM working concentration in Assay Buffer.

  • Incubation:

    • In a 96-well plate, add 10 µL of Test Inhibitor (varying concentrations).

    • Add 10 µL of CPA Enzyme Stock.

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 80 µL of 1 mM Z-His-Leu-OH substrate.

  • Kinetics: Incubate at 37°C for 30–60 minutes.

  • Termination & Detection:

    • Add 50 µL of Ninhydrin Reagent.

    • Heat plate at 90°C for 10 minutes (color development).

    • Cool and read absorbance at 570 nm .

  • Analysis: Plot Absorbance vs. Inhibitor Concentration to calculate

    
    .
    
Data Analysis Table
ParameterDescriptionCalculation
Blank (B) Absorbance of Substrate + Buffer (No Enzyme)Background subtraction
Control (C) Absorbance of Substrate + Enzyme (No Inhibitor)100% Activity Reference
% Inhibition Efficacy of test compound

Application II: ACE Competitive Inhibition Studies

In Angiotensin Converting Enzyme (ACE) research, Z-His-Leu-OH acts as a product analog . Since ACE cleaves the C-terminal dipeptide (His-Leu) from substrates like Angiotensin I or Z-Phe-His-Leu, the presence of Z-His-Leu-OH allows researchers to study product inhibition and active site affinity without substrate turnover.

Mechanism of Interaction

Z-His-Leu-OH mimics the C-terminal product of ACE cleavage. It binds to the active site (S1 and S2' pockets) but, being a dipeptide with a blocked N-terminus and free C-terminus, it occupies the site competitively, preventing the binding of the standard substrate (e.g., Z-Phe-His-Leu).

Protocol: Determination of for Z-His-Leu-OH

Objective: Validate the affinity of Z-His-Leu-OH for the ACE active site by competing it against the fluorogenic substrate Z-Phe-His-Leu.

Reagents
  • ACE Enzyme: Recombinant Human ACE (0.1 U/mL).

  • Substrate: Z-Phe-His-Leu (Z-FHL) at

    
     concentration (approx. 50 µM).
    
  • Competitor: Z-His-Leu-OH (0, 10, 50, 100, 500 µM).

  • Detection: Fluorometer (Ex: 365 nm, Em: 495 nm) detecting His-Leu-O-phthaldialdehyde adducts.

Experimental Workflow
  • Mix: Combine ACE enzyme with varying concentrations of Z-His-Leu-OH (Competitor).

  • Initiate: Add Z-Phe-His-Leu (Substrate).

  • Monitor: Measure the rate of His-Leu formation over 20 minutes.

  • Analysis: Use a Dixon Plot (1/V vs. [I]) to determine the

    
     of Z-His-Leu-OH. A competitive inhibition profile confirms binding to the catalytic site.
    

Visualizing the Mechanism

The following diagrams illustrate the dual role of Z-His-Leu-OH: as a substrate for CPA and a competitive inhibitor for ACE.

ProteasePathways cluster_CPA Protocol 1: Carboxypeptidase A (Substrate) cluster_ACE Protocol 2: ACE (Competitive Inhibitor) ZHL Z-His-Leu-OH (Substrate) Complex1 Enzyme-Substrate Complex ZHL->Complex1 Binds Active Site CPA Carboxypeptidase A (Zn2+) CPA->Complex1 Products Z-His-OH + Leucine (Detection: Ninhydrin) Complex1->Products Hydrolysis Inhibitor Test Inhibitor (e.g., Phenanthroline) Inhibitor->CPA Blocks ZFHL Z-Phe-His-Leu (Standard Substrate) ACE ACE Enzyme (Zn2+) ZFHL->ACE Substrate ZHL_Inhib Z-His-Leu-OH (Product Analog/Inhibitor) ZHL_Inhib->ACE Competes for Active Site NoReaction Blocked Active Site (No Turnover) ZHL_Inhib->NoReaction High Affinity Binding

Figure 1: Dual functionality of Z-His-Leu-OH. Top: Hydrolysis by CPA releasing Leucine. Bottom: Competitive binding to ACE preventing Z-Phe-His-Leu turnover.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal (CPA Assay) Incomplete hydrolysisIncrease incubation time or enzyme concentration. Ensure pH is 7.5.
High Background Contaminated reagentsUse fresh Ninhydrin reagent; ensure Z-His-Leu-OH stock is pure (free Leucine).
Precipitation Poor solubility of Z-peptideDissolve Z-His-Leu-OH in 100% DMSO before diluting into buffer. Final DMSO < 5%.
No Inhibition (ACE) Degradation of Z-His-Leu-OHEnsure no contaminating Carboxypeptidase activity is present in the ACE prep.

References

  • Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes. Elsevier. Link

  • Snyder, R. A., & Wintroub, B. U. (1986). Inhibition of angiotensin-converting enzyme by des-Leu10-angiotensin I. Biochimica et Biophysica Acta (BBA).[6] Link

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. Link

  • BenchChem. (2024). Structure and Properties of Z-His-Leu-OH (CAS 38972-90-6). Link

  • Sigma-Aldrich. (2024). Enzymatic Assay of Carboxypeptidase A. Link

Sources

Z-His-Leu-OH as a building block for longer peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Z-His-Leu-OH as a Building Block for Longer Peptides

Abstract

The synthesis of histidine-containing peptides presents a unique challenge in organic chemistry due to the high susceptibility of the histidine


-carbon to racemization during carboxyl activation.[1] This guide details the application of Z-His-Leu-OH  (N-benzyloxycarbonyl-L-histidyl-L-leucine) as a pre-formed dipeptide building block.[1][2] By shifting the activation site from the sensitive histidine residue to the robust leucine residue, researchers can virtually eliminate racemization at the histidine center during fragment condensation.[1][2] This protocol outlines the physicochemical properties, strategic rationale, and step-by-step methodologies for incorporating Z-His-Leu-OH into longer peptide chains.

Introduction & Strategic Rationale

The "Histidine Problem" in Peptide Synthesis

In standard stepwise Solid-Phase Peptide Synthesis (SPPS), coupling a histidine residue involves activating its carboxyl group.[1][2] This activation lowers the pKa of the


-proton, making it susceptible to abstraction by the base (e.g., DIPEA, Piperidine), leading to the formation of an enol or an oxazolone intermediate.[1][2] This results in significant racemization (L 

D conversion), yielding difficult-to-separate diastereomeric impurities.[1][2]
The Z-His-Leu-OH Solution (Fragment Condensation)

Z-His-Leu-OH acts as a "safe" fragment.[1][2]

  • Pre-formed Chirality: The sensitive His-Leu bond is already formed and purified, ensuring the Histidine is in the correct L-configuration.[1][2]

  • Shifted Activation: When coupling Z-His-Leu-OH to a growing peptide chain, the activation occurs at the Leucine carboxyl group.[1][2] Leucine is aliphatic and highly resistant to racemization.[1][2]

  • Orthogonal Protection: The Z (Cbz) group is stable to TFA (used in Boc chemistry) and weak bases, offering specific deprotection via hydrogenolysis or strong acid (HBr), making it ideal for solution-phase segment condensation or specific SPPS strategies.[1][2]

Visualizing the Strategy

G cluster_0 Standard Stepwise Synthesis (High Risk) cluster_1 Z-His-Leu-OH Fragment Strategy (Low Risk) Step1 Activate Fmoc-His(Trt)-OH Step2 Formation of Unstable Oxazolone Step1->Step2 Step3 Racemization (L/D Mix) Step2->Step3 Base Catalyzed Frag1 Z-His-Leu-OH (His already coupled) Frag2 Activate Leu-COOH (Aliphatic, Stable) Frag1->Frag2 Frag3 Coupling to Resin/Amine Frag2->Frag3 Frag4 Pure L-L-Peptide Frag3->Frag4 Stereochemistry Preserved

Caption: Comparison of racemization risks. The fragment approach (bottom) avoids activating the sensitive Histidine carboxyl group.[1][2]

Chemical Properties & Handling

PropertySpecificationApplication Note
Formula C₂₀H₂₆N₄O₅MW: 402.45 g/mol
Solubility DMSO, DMF, MeOHPoor solubility in pure DCM or Water.[1][2] Dissolve in DMF for coupling.
Side Chain Free ImidazoleCritical: The imidazole is unprotected.[1][2] Avoid using acetic anhydride or high excesses of active esters which might acylate the imidazole ring.[1][2]
N-Terminus Benzyloxycarbonyl (Z)Stable to TFA.[1][2] Removed by H₂/Pd or HBr/AcOH.[1][2]
Storage -20°C, DesiccatedHygroscopic. Allow to warm to RT before opening.

Experimental Protocols

Protocol A: Activation and Coupling of Z-His-Leu-OH

Objective: Couple Z-His-Leu-OH to a resin-bound peptide or free amine fragment (H-Peptide-OR).[1][2] Context: This protocol assumes the use of DIC/HOBt to minimize side reactions with the free imidazole.[1][2]

Reagents:

  • Z-His-Leu-OH (1.0 equiv relative to resin loading)[1][2]

  • DIC (N,N'-Diisopropylcarbodiimide) (1.0 equiv)[1][2]

  • HOBt (1-Hydroxybenzotriazole) (1.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1][2]

Procedure:

  • Resin Preparation: Swell the amino-functionalized resin (e.g., H-Gly-Wang resin) in DMF for 30 minutes. Drain.

  • Dissolution: In a small vial, dissolve Z-His-Leu-OH and HOBt in the minimum amount of DMF.

    • Note: HOBt is crucial here.[1][2] It protonates the free imidazole (reducing its nucleophilicity) and forms an active ester with the Leu-COOH.[1][2]

  • Activation: Add DIC to the solution. Stir for 5–10 minutes at room temperature.

    • Observation: The mixture may become slightly cloudy due to diisopropylurea (DIU) formation (less common in DMF than DCM).[1][2]

  • Coupling: Add the pre-activated mixture to the resin.[1][2][4]

  • Incubation: Agitate (do not magnetic stir) for 2–4 hours at room temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue, re-couple using fresh reagents.[1][2]

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).[1][2]

Critical Control Point: Do not use phosphonium reagents (PyBOP) with excess base (DIPEA) if avoidable, as the free imidazole can act as a base and lead to self-acylation or racemization if the local pH gets too high.[1][2] If HATU is required for difficult couplings, use exactly 1.0 equiv of DIPEA and 1.0 equiv of HATU.[1][2]

Protocol B: Deprotection of the Z-Group (Hydrogenolysis)

Objective: Remove the N-terminal Z group to allow further chain elongation.[1][2] Context: Standard SPPS (Fmoc/tBu) cannot easily remove Z.[1][2] This is best for solution phase or specialized solid phase (using resins compatible with hydrogenation, or cleavage-then-hydrogenation).[1][2]

Method: Catalytic Hydrogenation (Solution Phase) [1][2]

  • Dissolution: Dissolve the Z-protected peptide in Methanol (MeOH) or a MeOH/Acetic Acid mixture (9:1).[1][2]

    • Note: Acetic acid helps protonate the imidazole and prevents catalyst poisoning.[1][2]

  • Catalyst: Add 10% Pd/C (Palladium on Carbon) catalyst (approx. 10% by weight of the peptide).[1][2]

    • Safety: Pd/C is pyrophoric.[1][2] Add it under an inert atmosphere (Nitrogen) or as a water slurry.[1][2]

  • Hydrogenation: Bubble Hydrogen gas (H₂) through the solution or use a hydrogen balloon with vigorous stirring.[1][2]

  • Time: React for 2–12 hours. Monitor by TLC or HPLC (disappearance of the Z-protected peak).[1][2]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free amine peptide (H-His-Leu-...).[1][2]

Protocol C: Analytical Verification (HPLC)

Objective: Confirm purity and check for diastereomers (racemization).[1][2]

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 µm, 4.6 x 250 mm.[1][2]

  • Mobile Phase A: Water + 0.1% TFA.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group absorbance, if attached).[1][2]

Interpretation:

  • Racemization Check: If racemization occurred during the synthesis of the Z-His-Leu block or the coupling, you will see a "split peak" or a small shoulder peak (the D-His-L-Leu diastereomer) eluting very close to the main peak.[1][2]

  • Z-His-Leu-OH Retention: The Z group is hydrophobic.[1][2] The starting material will elute later than the deprotected product.[1][2]

Troubleshooting & FAQs

Q: Can I use Z-His-Leu-OH in Fmoc SPPS? A: Generally, no. The Z group requires H₂/Pd or strong acid (HBr/HF) to remove.[1][2] These conditions are incompatible with standard Fmoc protocols or would cleave the peptide from acid-labile linkers (Wang/Rink).[1][2] It is best used as the final N-terminal cap or in Boc-chemistry (where Z survives TFA deprotection of Boc).[1][2]

Q: The coupling is slow. Can I heat it? A: Avoid heating above 40°C. While Leucine is stable, the free imidazole of Histidine can participate in side reactions (e.g., intramolecular attack) at higher temperatures.[1][2] Use microwave irradiation only if using a highly controlled cycle (e.g., 50°C for 5 mins).[1][2]

Q: Why is the solubility poor in DCM? A: The free imidazole and the amide bond create a polar region, while the Z and Leu are hydrophobic.[1][2] This amphiphilic nature often leads to aggregation in non-polar solvents.[1][2] DMF or NMP are the preferred solvents.[1][2]

References

  • Bodanszky, M. (1984).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[1][2] (Foundational text on fragment condensation and racemization).

  • Albericio, F., et al. (2018).[1][2] "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development. Link[1][2]

  • Bachem. (2024).[1][2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups".[1][2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.[1][2] (Details on Z-group stability and removal). Link[1][2]

  • Chem-Impex. (2023).[1][2] "Z-His-Leu-OH Product Data and Applications". Chem-Impex International.[1][2] Link

Sources

Application Note: Precision Deprotection of Z-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The removal of the Benzyloxycarbonyl (Z or Cbz) group from Histidine-containing peptides presents a unique synthetic challenge due to the propensity of the imidazole side chain to poison transition metal catalysts. This application note details two validated protocols for the deprotection of Z-His-Leu-OH: an Optimized Catalytic Hydrogenation (Method A) designed to mitigate catalyst poisoning, and a Robust Acidolysis (Method B) using HBr/AcOH for difficult substrates. These protocols prioritize yield, purity, and the preservation of the sensitive peptide bond.

Strategic Analysis: The Histidine Challenge

The Mechanism of Z-Removal

The Z group is traditionally removed via catalytic hydrogenolysis.[1] The mechanism involves the adsorption of the benzyl ring onto the Palladium surface, followed by cleavage of the benzylic C-O bond. This generates toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

Catalyst Poisoning by Imidazole

In Z-His-Leu-OH, the Histidine residue poses a critical barrier. The imidazole nitrogen possesses a lone pair of electrons that coordinates strongly with the Palladium surface (


-orbital interaction). This "poisoning" blocks the active sites required for Hydrogen adsorption, often stalling the reaction or requiring excessive catalyst loading.

The Solution: Protonation.[2] By conducting the hydrogenation in an acidic medium (Acetic Acid), the imidazole nitrogen is protonated (


). The resulting imidazolium ion lacks the lone pair availability to bind the catalyst, allowing the reaction to proceed efficiently.
Decision Matrix

Use the following logic to select your protocol:

DecisionTree Start Start: Z-His-Leu-OH CheckScale Scale < 5g? Start->CheckScale MethodA Method A: H2 / Pd-C / AcOH (Preferred / Green) CheckScale->MethodA Yes MethodB Method B: HBr / AcOH (Robust / Hazardous) CheckScale->MethodB No (or if A fails) MethodA->MethodB Incomplete Conversion Result H-His-Leu-OH (Acetate or HBr Salt) MethodA->Result Success MethodB->Result

Figure 1: Operational decision tree for selecting the deprotection strategy based on scale and reaction progress.

Protocol A: Optimized Catalytic Hydrogenation

Best for: Small to medium scale (<5g), preservation of acid-sensitive side chains (if any), and "green" chemistry requirements.

Reagents & Equipment
  • Substrate: Z-His-Leu-OH

  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent). Note: Wet support (50% water) is safer to handle.

  • Solvent: Methanol (HPLC Grade) and Glacial Acetic Acid.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
  • Filtration: Celite 545 filter aid.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a solvent mixture of MeOH:AcOH (9:1 v/v) .

    • Rationale: The 10% Acetic Acid is non-negotiable. It protonates the imidazole ring to prevent catalyst poisoning.

  • Dissolution: Dissolve Z-His-Leu-OH (1.0 eq) in the solvent mixture. Concentration should be approx. 0.05 - 0.1 M. Sonicate if necessary to ensure complete dissolution.

  • Catalyst Addition:

    • Safety: Pd/C is pyrophoric when dry. Wet with a small amount of water or add under an inert blanket (Nitrogen/Argon).

    • Add 10% Pd/C (10-20 wt% relative to peptide mass).

    • Example: For 1g peptide, use 100-200mg catalyst.

  • Hydrogenation:

    • Balloon Method: Purge the flask with

      
       (3x), then 
      
      
      
      (3x). Stir vigorously under
      
      
      balloon for 2-4 hours.
    • Parr Shaker: Pressurize to 30 psi. Shake for 1-2 hours.

  • Monitoring: Check by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or HPLC.[3] Look for the disappearance of the UV-active Z-group peak (254 nm).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd/C.

    • Critical: Wash the Celite pad thoroughly with MeOH/AcOH to recover any peptide adsorbed to the carbon.

    • Concentrate the filtrate under reduced pressure (Rotavap, <40°C).

  • Final Product: The residue is H-His-Leu-OH·2AcOH (Acetate salt). It can be precipitated from MeOH/Ether if a solid is required.

Protocol B: Acidolysis (HBr / Acetic Acid)

Best for: Large scale, stubborn reactions where hydrogenation stalls, or when strictly anhydrous conditions are maintained.

Reagents & Equipment[4]
  • Reagent: 33% HBr in Glacial Acetic Acid (Commercially available).

  • Scavenger: Not strictly required for His/Leu, but Pentamethylbenzene can be added if benzyl cation re-attachment is observed.

  • Precipitation Solvent: Diethyl Ether (anhydrous) or MTBE.

Step-by-Step Methodology
  • Preparation: Place Z-His-Leu-OH (1.0 eq) in a round-bottom flask equipped with a drying tube (CaCl2).

  • Reaction: Add 33% HBr/AcOH (approx. 5-10 mL per gram of peptide).

    • Note: Evolution of

      
       gas will occur.[1]
      
  • Stirring: Stir at room temperature for 45–60 minutes.

    • Warning: Do not exceed 2 hours to avoid potential esterification of the C-terminal carboxyl group with acetic acid, although this is slow at RT.

  • Precipitation:

    • Pour the reaction mixture slowly into a large excess (10x volume) of cold Diethyl Ether .

    • The peptide hydrobromide salt will precipitate immediately as a white/off-white solid.

  • Wash:

    • Decant the supernatant.[4]

    • Resuspend the solid in fresh Ether and decant (Repeat 3x) to remove excess acid and benzyl bromide byproducts.

  • Drying: Dry the solid under high vacuum over KOH pellets (to absorb acid fumes).

  • Final Product: The residue is H-His-Leu-OH·2HBr (Hydrobromide salt).

Analytical Validation & Quality Control

Verify the identity and purity of the deprotected dipeptide using the following parameters.

ParameterMethodExpected Result
HPLC Purity C18 Column, Gradient 0-60% B (ACN w/ 0.1% TFA)Single peak, earlier retention time than Z-SM.
UV Detection 214 nm (Peptide bond) & 254 nm (Aromatic)214 nm: Strong signal.254 nm: Weak/No signal (Loss of Z-group).
Mass Spec (ESI) Positive Mode

(Calc. for His-Leu).
TLC BuOH/AcOH/H2O (4:1:1)Ninhydrin positive (Purple/Blue).[5]
Reaction Pathway Diagram

ReactionPath cluster_H2 Method A: Hydrogenolysis cluster_HBr Method B: Acidolysis SM Z-His-Leu-OH (MW: 402.4) Step1 Pd-Complex (AcOH Protonation) SM->Step1 H2, Pd/C Step2 Carbocation Formation SM->Step2 HBr/AcOH Product H-His-Leu-OH (MW: 268.3) Step1->Product Step2->Product Byprod Byproducts: Toluene/CO2 (Method A) Benzyl Bromide (Method B) Product->Byprod released

Figure 2: Chemical pathway showing the conversion of Z-His-Leu-OH to the free dipeptide via catalytic or acidic cleavage.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed.[6] Wiley-Interscience. (Standard reference for Z-group removal conditions).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Discusses the "Histidine Problem" and catalyst poisoning).

  • Felix, A. M., et al. (1978). "Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation". Journal of Organic Chemistry, 43(21), 4194–4196. (Alternative transfer hydrogenation methods).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][2][7][4][6][8][9] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of deprotection strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: Z-His-Leu-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing Z-His-Leu-OH (N-benzyloxycarbonyl-L-histidyl-L-leucine). It addresses the unique challenges posed by the Histidine imidazole side chain and the specific coupling dynamics of this dipeptide.

Introduction: The "His" Factor

Synthesizing Z-His-Leu-OH appears deceptively simple as a dipeptide. However, the presence of Histidine (His) introduces a high risk of racemization and side-chain acylation .[1] The imidazole ring acts as an internal catalyst for side reactions, often leading to products that are chemically identical (by mass) but biologically inactive (D-isomers).

This guide focuses on the chemical synthesis route: Z-His-OH + H-Leu-OR


 Z-His-Leu-OR 

Z-His-Leu-OH

Module 1: Histidine Racemization (The Silent Killer)[1][2][3][4]

Q: My product mass is correct, but the optical rotation is off / enzymatic assay fails. Why?

Diagnosis: You likely have significant racemization of the Histidine residue (L-His


 D-His).[2]
Root Cause:  During the activation of Z-His-OH, the 

-nitrogen of the imidazole ring acts as an intramolecular base.[3][2] It abstracts the

-proton from the activated amino acid, forming a planar enol or an azolactone intermediate. When this intermediate reacts with Leucine, it loses stereochemical integrity.
The Mechanism (Visualized)

The following diagram illustrates how the imidazole ring "back-bites" to destroy chirality.

HisRacemization Start Activated Z-His-X Imid Imidazole (N-pi) Acts as Base Start->Imid Intramolecular Proximity Product L-His-Leu-OH (Pure Product) Start->Product + H-Leu-OR (Fast Coupling) AlphaH Alpha-Proton Abstraction Imid->AlphaH Deprotonation Azolactone Azolactone Intermediate AlphaH->Azolactone Cyclization Racemate DL-His-Leu-OH (Racemized Product) Azolactone->Racemate + H-Leu-OR

Caption: Path of Histidine Racemization via Azolactone Formation.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Protecting Group Use Z-His(Trt)-OH or Z-His(Bom)-OH Unprotected imidazole is the primary cause of racemization. Trityl (Trt) prevents N-

from acting as a base. Bom is even more stable but harder to remove.
Coupling Reagent DIC + Oxyma Pure or EDC + HOBt Carbodiimides alone (DCC/DIC) are fatal for His. Oxyma/HOBt act as nucleophilic scavengers, converting the dangerous O-acylisourea into a safer active ester, preventing azolactone formation.
Base Usage Minimize or Eliminate Tertiary bases (TEA, DIPEA) promote

-proton abstraction. If H-Leu-OR is a salt (e.g., HCl), use exactly 1.0 eq of base to free it, or use the free base form of Leucine.
Temperature 0°C to 4°C Racemization is temperature-dependent. Keep the activation and coupling steps cold.

Module 2: Imidazole Acylation (Yield Loss)

Q: I see a +134 Da (or +Acyl) impurity peak by MS. What is this?

Diagnosis: You have formed an Acyl-Imidazole species. Root Cause: If the Histidine side chain is unprotected (Z-His-OH), the activated carboxyl group of one Z-His molecule can react with the imidazole nitrogen of another Z-His molecule (or the growing peptide chain).[1] This creates a reactive N-acyl imidazole intermediate.

Corrective Action
  • Switch to Protected His: Using Z-His(Trt)-OH completely blocks this pathway.

  • Order of Addition (If using unprotected His):

    • Do not pre-activate Z-His-OH in the absence of the amine (Leu).

    • Mix Z-His-OH and H-Leu-OR before adding the coupling reagent (e.g., EDC). This ensures the activated carboxyl reacts immediately with the Leucine amine (which is a better nucleophile than the imidazole).

Module 3: Saponification Risks (Z-His-Leu-OR -OH)

Q: My purity drops after hydrolyzing the methyl ester. Is the Z-group unstable?

Diagnosis: The Z-group is stable to base (NaOH/LiOH), but the peptide backbone is not. Risk: Epimerization of Leucine . While Histidine racemizes during coupling, Leucine (the C-terminal residue) is prone to racemization during alkaline hydrolysis (saponification). The


-proton of the C-terminal ester is acidic.
Optimization Protocol: "Gentle Hydrolysis"
  • Solvent: Use Acetone/Water or Dioxane/Water (avoid pure MeOH to prevent transesterification).

  • Base: Use LiOH (Lithium Hydroxide) instead of NaOH. Lithium coordinates tightly to the carbonyl oxygen, making the carbonyl carbon less electrophilic and the

    
    -proton less acidic.
    
  • Stoichiometry: Use exactly 1.1 to 1.5 equivalents of base. Excess base accelerates racemization.

  • Temperature: Perform hydrolysis at 0°C . Monitor by TLC/HPLC and quench immediately upon completion with dilute HCl (to pH 3-4).

Experimental Protocol: High-Fidelity Synthesis of Z-His-Leu-OH

Objective: Synthesize Z-His-Leu-OH with <1% Racemization.

Materials:

  • Z-His(Trt)-OH (Protected His is preferred)

  • H-Leu-OtBu (tert-butyl ester preferred over methyl ester to avoid saponification; cleaved by acid along with Trt)

  • Coupling: DIC / Oxyma Pure in DMF.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq Z-His(Trt)-OH and 1.0 eq Oxyma Pure in minimal DMF. Cool to 0°C.

  • Activation: Add 1.0 eq DIC. Stir for 2 minutes. (Pre-activation is safe here due to Trt protection and Oxyma).

  • Coupling: Add 1.1 eq H-Leu-OtBu (Free base). If using H-Leu-OtBu·HCl, premix with exactly 1.0 eq DIPEA before adding.

  • Reaction: Stir at 0°C for 1 hour, then room temp for 2 hours.

  • Workup: Dilute with EtOAc. Wash with 5% NaHCO3 (removes Oxyma), Water, and Brine. Do not wash with strong acid yet if preserving Trt/tBu for purification.

  • Global Deprotection: Treat Z-His(Trt)-Leu-OtBu with TFA/TIPS/H2O (95:2.5:2.5).

    • Note: The Z-group is stable to TFA. Trt and tBu are removed.[4]

    • Result: Z-His-Leu-OH.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18, 0.1% TFA gradient).

References

  • Steinauer, R., et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • BenchChem Technical Support. (2025). Preventing Racemization of Histidine in Peptide Synthesis. BenchChem. Link

  • Miyazawa, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Cited for Trt/Bom stability mechanisms).[2]

  • ResearchGate Community. (2018).[5] Coupling step during synthesis of peptides containing Histidine residue? ResearchGate.[5] Link

Sources

Preventing racemization during Z-His-Leu-OH coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Histidine Racemization

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and best practices for a common yet critical challenge in peptide chemistry: preventing racemization during the coupling of Z-His-Leu-OH. The unique structure of histidine makes it one of the most susceptible amino acids to loss of stereochemical integrity during activation.[1][2] This guide will equip you, a research scientist or drug development professional, with the mechanistic understanding and practical protocols required to ensure the chiral purity of your final peptide product.

The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure. Racemization—the conversion of a pure L-amino acid into a mixture of L- and D-enantiomers—can lead to the formation of diastereomeric peptide impurities.[2][3] These impurities are often difficult to separate and can drastically alter or reduce the peptide's therapeutic efficacy and safety profile.[2]

Why is Histidine So Problematic?

The primary culprit is the imidazole side chain of histidine. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base. During the carboxyl activation step of peptide coupling, this internal base can abstract the acidic proton from the α-carbon. This leads to the formation of a planar enolate or, more commonly, facilitates the formation of a planar oxazolone intermediate.[2][4][5] Reprotonation of this planar structure can occur from either face, resulting in a loss of the original stereochemistry.[3]

Below is a diagram illustrating the intramolecular base-catalyzed racemization mechanism for an activated histidine residue.

racemization_mechanism cluster_L_His L-Histidine (Activated) cluster_D_His D-Histidine (Racemized) L_His Z-NH-CH(R)-C(=O)-X (L-configuration) Planar Planar Intermediate (Oxazolone/Enolate) Loss of Chirality L_His->Planar α-proton abstraction (catalyzed by Imidazole N-π) Imidazole_L Imidazole Ring (Side Chain) Planar->L_His Reprotonation D_His Z-NH-CH(R)-C(=O)-X (D-configuration) Planar->D_His Imidazole_D Imidazole Ring (Side Chain)

Caption: Intramolecular catalysis of histidine racemization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Z-His-Leu-OH coupling in a direct question-and-answer format.

Q1: I've detected a significant amount of Z-D-His-Leu-OH in my product. What went wrong?

A: The presence of the Z-D-His-Leu-OH diastereomer is a clear indicator of racemization at the histidine residue during the coupling step. This is almost always due to the specific combination of coupling reagent, base, and reaction conditions used, which facilitated the formation of a planar intermediate as described above. The key to solving this is not just to repeat the experiment, but to systematically re-evaluate your coupling strategy.

Q2: Which coupling reagent should I use? Are carbodiimides like DIC a bad choice?

A: Your choice of coupling reagent is one of the most critical factors.[6] Carbodiimides (e.g., DCC, DIC, EDC) are potent activators but generate a highly reactive O-acylisourea intermediate that is very prone to forming an oxazolone, leading to significant racemization if used alone.[5][7] However, they can be highly effective and low-racemizing when used with the right additives.[7]

Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents are generally more efficient but can still cause racemization, particularly with extended pre-activation times or in the presence of a strong base.[2][8] For particularly sensitive couplings involving histidine, specialty reagents like DEPBT are known to offer very low levels of racemization.[2][8]

Q3: What are additives like HOBt, HOAt, and Oxyma, and how do I choose one?

A: Additives are essential for suppressing racemization, especially when using carbodiimides.[1][7] They work by rapidly converting the highly racemization-prone O-acylisourea intermediate into a less reactive, more stable active ester. This active ester is still reactive enough to couple efficiently with the amine (Leu-OH) but is significantly less likely to cyclize into an oxazolone.

AdditiveKey Characteristics & Recommendations
HOBt (1-Hydroxybenzotriazole)The traditional standard. It effectively suppresses racemization but is generally less potent than newer alternatives.[9]
HOAt (1-Hydroxy-7-azabenzotriazole)More effective than HOBt at both accelerating coupling and suppressing racemization due to a neighboring group participation effect from the pyridine nitrogen.[7][9] Its use is sometimes restricted due to its explosive potential.[7]
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)A modern, non-explosive, and highly effective alternative to HOBt and HOAt.[7][9] It provides high coupling rates with low racemization.[6][7]
Oxyma-B (5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6-(1H,3H,5H)-trione)An oxime derivative of barbituric acid that has shown exceptional performance in minimizing racemization, sometimes outperforming even HOAt and Oxyma Pure in challenging cases.[9][10]

Recommendation: For coupling Z-His-Leu-OH, starting with a DIC/Oxyma Pure or DIC/Oxyma-B combination is a robust and safe strategy.[6][10]

Q4: How does my choice of base impact racemization? I currently use DIPEA.

A: The base is another critical variable. While necessary to deprotonate the amine component (if it's a salt) and facilitate the reaction, the base can also directly cause racemization by abstracting the α-proton.[11] The strength and steric hindrance of the base matter significantly.[9]

  • DIPEA (N,N-Diisopropylethylamine): A strong, sterically hindered base. It is widely used, but its high basicity can increase the rate of racemization.[2]

  • NMM (N-Methylmorpholine): A weaker base than DIPEA. Switching to NMM is often a simple and effective way to reduce racemization.[2]

  • 2,4,6-Collidine: A highly hindered and weaker base. It is an excellent choice for minimizing base-catalyzed racemization but can be slower to react.[2][9]

Recommendation: Use the minimum amount of base required. If your protocol uses DIPEA and you are seeing racemization, switch to the weaker base NMM .

Q5: What other reaction parameters can I change?

A: Fine-tuning your reaction conditions can have a substantial impact.

  • Temperature: Racemization is highly temperature-dependent. Performing the coupling at a lower temperature (e.g., 0°C) will significantly slow the rate of racemization.[2]

  • Pre-activation Time: Do not allow the activated Z-His-OH to sit for extended periods before adding the Leu-OH. The longer the activated species exists, the more opportunity it has to racemize. An in situ activation approach, where the coupling reagent is added to a mixture of all other components, is often preferable.

  • Solvent: While DMF is a common solvent, less polar solvents like Dichloromethane (DCM) can sometimes reduce racemization, provided all components are soluble.[2]

Q6: I'm using Z-His(Trt)-OH. Is the side-chain protection important?

A: Yes, it is absolutely critical. An unprotected imidazole side chain will directly catalyze racemization.[4] While the Trityl (Trt) group is standard for Fmoc-based synthesis, it does not completely prevent racemization.[2] For Z-chemistry (Boc-based), protecting groups like Benzyloxymethyl (Bom) or Tosyl (Tos) are used.[4] Protecting the π-nitrogen of the imidazole is particularly effective at reducing its ability to act as an intramolecular base.[1] If you continue to face issues, consider sourcing a derivative with a more robust side-chain protecting group like methoxybenzyl.[1]

Best Practices & Recommended Protocols

The following workflow and protocols are designed to provide a starting point for achieving a successful, low-racemization coupling of Z-His-Leu-OH.

Troubleshooting Workflow

troubleshooting_workflow cluster_reagents Reagent Strategy cluster_base Base Strategy cluster_conditions Condition Strategy start Racemization Detected in Z-His-Leu-OH Coupling? reagent Step 1: Review Reagents start->reagent carbodiimide Using Carbodiimide (DIC)? Add/Upgrade Additive: HOBt → Oxyma → Oxyma-B reagent->carbodiimide uronium Using Uronium (HATU)? Consider switching to DIC/Oxyma or DEPBT reagent->uronium base Step 2: Change Base dipea Using DIPEA? Switch to weaker base (NMM) base->dipea conditions Step 3: Modify Conditions temp Lower reaction temp to 0°C conditions->temp protection Step 4: Check His Protection success Problem Solved protection->success carbodiimide->base uronium->base concentration Reduce base to minimum required equivalents dipea->concentration concentration->conditions preactivation Minimize pre-activation time (use in-situ activation) temp->preactivation preactivation->protection

Caption: Decision workflow for troubleshooting histidine racemization.

Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is a robust starting point for minimizing racemization.

  • Reagent Preparation:

    • In a reaction vessel, dissolve Z-His-OH (1.0 eq) and Leu-OH (1.0-1.1 eq) in an appropriate solvent (e.g., DCM or DMF).

    • Add Oxyma Pure (1.1 eq).

  • Cooling:

    • Cool the reaction mixture to 0°C in an ice bath.

  • Activation and Coupling:

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled, stirring mixture.

    • If the amine component is a hydrochloride salt, add N-Methylmorpholine (NMM) (1.0 eq) before adding DIC.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C and slowly warm to room temperature over several hours.

    • Monitor the reaction progress by TLC or LC-MS until the Z-His-OH is consumed.

  • Workup:

    • Filter the by-product, diisopropylurea (DCU), if using a solvent in which it precipitates (like DCM).

    • Proceed with standard aqueous workup and purification.

Protocol 2: Quantification of Racemization using Chiral HPLC

This method allows for the precise determination of the diastereomeric excess of your product. Often, the diastereomers (Z-L-His-L-Leu-OH and Z-D-His-L-Leu-OH) can be separated directly on a standard reverse-phase HPLC column. If not, hydrolysis followed by derivatization is required.

  • Direct Analysis (Preferred):

    • Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., Acetonitrile/Water).

    • Inject onto a high-resolution C18 HPLC column.

    • Develop a gradient method (e.g., Water/Acetonitrile with 0.1% TFA) to separate the two diastereomers. The D-His containing peptide will often have a slightly different retention time.

    • Integrate the peak areas to determine the ratio.

  • Analysis after Hydrolysis (If direct analysis fails):

    • Hydrolysis: Completely hydrolyze a sample of the peptide in 6N HCl at 110°C for 24 hours.

    • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.[2]

    • Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column. Separate the D- and L-histidine using an appropriate mobile phase, and quantify the amounts.[2][12][13]

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 2, 2026, from [Link]

  • Jones, J. H., & Witty, M. J. (1979). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 3203-3206.
  • Koo, J. H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)
  • Racemization. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. (2021). MDPI.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). CordenPharma. Retrieved February 2, 2026, from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • Yuliani, R., et al. (2023).
  • Coupling step during synthesis of peptides containing Histidine residue? (2018).
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv.
  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 2, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

Sources

Incomplete Z-group deprotection from Z-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the deprotection of Z-protected amino acids and peptides.

Topic Focus: Incomplete Z-Group Deprotection from Z-His-Leu-OH

The removal of the benzyloxycarbonyl (Z or Cbz) protecting group from histidine-containing peptides, such as Z-His-Leu-OH, can be challenging. Incomplete deprotection is a frequent issue that leads to low yields and purification difficulties. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address this specific problem.

Troubleshooting Guide: Overcoming Incomplete Deprotection

This section addresses common problems encountered during the Z-group deprotection of Z-His-Leu-OH and provides systematic solutions.

Question 1: My Z-deprotection of Z-His-Leu-OH via catalytic hydrogenation is sluggish and incomplete. What are the likely causes and how can I resolve this?

Answer:

Incomplete catalytic hydrogenation of Z-His-Leu-OH is most commonly due to catalyst poisoning by the imidazole ring of the histidine residue. The lone pair of electrons on the nitrogen atoms of the imidazole ring can strongly coordinate to the palladium catalyst surface, deactivating it and preventing the hydrogenolysis of the Z-group.[1]

  • Catalyst Poisoning by Histidine: The primary cause is the strong interaction between the imidazole side chain of histidine and the palladium catalyst, which inhibits its catalytic activity.[1]

    • Solution 1: Acidic Additives: The addition of a mild acid, such as acetic acid or a carefully controlled amount of hydrochloric acid, can protonate the imidazole ring. This reduces its nucleophilicity and minimizes its coordination to the palladium catalyst, thereby preventing poisoning.[2]

    • Solution 2: Increased Catalyst Loading: While not always the most cost-effective solution, increasing the amount of Pd/C catalyst can provide more active sites to compensate for the poisoning effect.[3]

  • Suboptimal Reaction Conditions: The choice of solvent and hydrogen source can significantly impact the reaction rate and completeness.

    • Solution: Solvent Optimization: While methanol is a common solvent for hydrogenolysis, its polarity can sometimes be suboptimal for specific substrates. Experiment with a co-solvent system, such as methanol/acetic acid or methanol/ethyl acetate, to improve the solubility of both the substrate and the hydrogen gas. The solvent can play a critical role in modulating the hydrogen binding strength on the palladium surface.[4]

  • Poor Quality or Aged Catalyst: The activity of Pd/C catalysts can diminish over time due to oxidation or improper storage.

    • Solution: Use Fresh Catalyst: Always use fresh, high-quality Pd/C catalyst for challenging deprotections. If you suspect your catalyst has aged, it is best to use a new batch.

cluster_start Initial Deprotection Attempt cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_monitoring Monitoring and Verification start Incomplete Deprotection of Z-His-Leu-OH poisoning Hypothesis: Catalyst Poisoning by Histidine Imidazole start->poisoning Identify Potential Causes conditions Hypothesis: Suboptimal Reaction Conditions start->conditions Identify Potential Causes catalyst_quality Hypothesis: Poor Catalyst Quality start->catalyst_quality Identify Potential Causes acid Add Acetic Acid (1-10% v/v) to the reaction mixture poisoning->acid Implement Solutions catalyst_inc Increase Pd/C catalyst loading (e.g., from 10 mol% to 20-30 mol%) poisoning->catalyst_inc Implement Solutions solvent Optimize solvent system (e.g., MeOH/AcOH, MeOH/EtOAc) conditions->solvent Implement Solution fresh_catalyst Use a fresh batch of high-activity Pd/C catalyst catalyst_quality->fresh_catalyst Implement Solution tlc Monitor reaction progress by TLC acid->tlc Verify Effectiveness catalyst_inc->tlc Verify Effectiveness solvent->tlc Verify Effectiveness fresh_catalyst->tlc Verify Effectiveness hplc Confirm complete deprotection by HPLC/LC-MS tlc->hplc Final Confirmation

Caption: Troubleshooting workflow for incomplete Z-deprotection.

Question 2: I've tried optimizing the catalytic hydrogenation conditions, but the deprotection of Z-His-Leu-OH is still not complete. What alternative deprotection methods can I use?

Answer:

When catalytic hydrogenation is not effective, even with optimization, several alternative methods can be employed for Z-group removal. These methods utilize different chemical principles and can often overcome the challenges associated with histidine-containing peptides.

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas and instead employs a hydrogen donor in the presence of a palladium catalyst. Formic acid is a commonly used and effective hydrogen donor.[5][6]

    • Advantages: Milder reaction conditions, no need for specialized high-pressure equipment.

    • Considerations: The reaction can still be susceptible to catalyst poisoning, though the presence of formic acid can help mitigate this.

  • Strong Acid Cleavage: Strong acids can cleave the Z-group.

    • Reagents:

      • HBr in Acetic Acid: A classic and effective method for Z-group removal.

      • Trifluoroacetic Acid (TFA) / Trifluoromethanesulfonic Acid (TFMSA): These strong acids can also be used, often with scavengers to prevent side reactions.[7][8]

    • Advantages: Generally rapid and complete deprotection.

    • Considerations: Harsh conditions can lead to side reactions, especially with sensitive amino acids. The use of scavengers like thioanisole or m-cresol is often necessary.

  • Dissolving Metal Reduction: This method uses an alkali metal dissolved in liquid ammonia to effect the reduction.

    • Reagents: Sodium in liquid ammonia (Na/NH₃).[9]

    • Advantages: A powerful reducing system that can cleave even stubborn protecting groups.

    • Considerations: Requires specialized equipment for handling liquid ammonia and sodium. Over-reduction can lead to side reactions if not carefully controlled.[10]

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Transfer Hydrogenation Pd/C, Formic AcidRoom temperature, 1-6 hoursMild, no H₂ gas neededPotential for catalyst poisoning
Strong Acid Cleavage (HBr/AcOH) 33% HBr in Acetic AcidRoom temperature, 1-2 hoursFast and efficientCorrosive, potential for side reactions
Strong Acid Cleavage (TFA/TFMSA) TFA or TFMSA with scavengers0°C to room temperature, 1-4 hoursEffective for acid-labile groupsHarsh conditions, requires scavengers
Dissolving Metal Reduction Sodium, Liquid Ammonia-78°C to -33°C, 30-60 minutesVery powerful reducing agentRequires special handling, potential for over-reduction

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the Z-deprotection of Z-His-Leu-OH?

A1: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC).

  • TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside the starting material (Z-His-Leu-OH). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid. The deprotected product (H-His-Leu-OH) will have a lower Rf value than the starting material due to its increased polarity. The disappearance of the starting material spot indicates the completion of the reaction.[11]

  • HPLC Analysis: For a more quantitative assessment, inject an aliquot of the reaction mixture into an HPLC system. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA. The deprotected product will have a shorter retention time than the Z-protected starting material.[12][13]

Q2: What is the optimal catalyst loading for the catalytic hydrogenation of Z-His-Leu-OH?

A2: A typical starting point for catalyst loading is 10 mol% of Pd/C (10% palladium on activated carbon) relative to the substrate. However, due to the poisoning effect of histidine, a higher loading of 20-30 mol% may be necessary to achieve a reasonable reaction rate and complete conversion.[3] It is advisable to start with a lower loading and increase it if the reaction is sluggish.

Q3: Are there any specific considerations for the work-up and purification of H-His-Leu-OH after deprotection?

A3: After the deprotection is complete, the palladium catalyst should be removed by filtration through a pad of Celite. The filtrate can then be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or by preparative HPLC if high purity is required. The presence of trifluoroacetic acid (TFA) as a counterion from HPLC purification can affect the net weight and solubility of the final peptide.[14]

Q4: Can the imidazole ring of histidine be protected to prevent catalyst poisoning?

A4: Yes, protecting the imidazole ring of histidine is a common strategy to avoid side reactions and catalyst poisoning during peptide synthesis. Common protecting groups for histidine include the trityl (Trt) and tosyl (Tos) groups.[7] However, for a pre-synthesized dipeptide like Z-His-Leu-OH, this would require an additional synthetic step. If you are synthesizing the dipeptide from scratch, using a side-chain protected histidine derivative is highly recommended.

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation with Acetic Acid
  • Dissolve Z-His-Leu-OH (1 equivalent) in methanol containing 5-10% (v/v) glacial acetic acid.

  • Add 10% Pd/C catalyst (20 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC every 1-2 hours.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-His-Leu-OH.

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
  • Dissolve Z-His-Leu-OH (1 equivalent) in methanol.

  • Add 10% Pd/C catalyst (10-20 mol%).

  • Add formic acid (2-5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter through Celite and evaporate the solvent.

cluster_deprotection Z-Group Deprotection of Z-His-Leu-OH cluster_catalytic Catalytic Hydrogenation cluster_cth Catalytic Transfer Hydrogenation Z_His_Leu Z-His-Leu-OH H_His_Leu H-His-Leu-OH Z_His_Leu->H_His_Leu Deprotection Pd_C Pd/C Catalyst Pd_C->H_His_Leu Catalyzes H2 H₂ Gas H2->H_His_Leu Hydrogen Source AcOH Acetic Acid (Additive) AcOH->Pd_C Mitigates Poisoning Pd_C_CTH Pd/C Catalyst Pd_C_CTH->H_His_Leu Catalyzes HCOOH Formic Acid (Hydrogen Donor) HCOOH->H_His_Leu Hydrogen Source

Caption: Key components in Z-deprotection of Z-His-Leu-OH.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Trost, B. M., & Li, C.-J. (Eds.). (2014). Modern organic synthesis in the laboratory: A collection of standard experimental procedures. John Wiley & Sons.
  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025, March 8). National Institutes of Health. Retrieved from [Link]

  • Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. (n.d.). PubMed. Retrieved from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. (2025, January 8). ScienceDirect. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Retrieved from [Link]

  • Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • Ru-Catalyzed Polyethylene Hydrogenolysis under Quasi-Supercritical Conditions. (2025, April 16). JACS Au. Retrieved from [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (n.d.). orientjchem.org. Retrieved from [Link]

  • Ru catalysts for levulinic acid hydrogenation with formic acid as a hydrogen source. (2015, November 2). Green Chemistry. Retrieved from [Link]

  • Glycerol Hydrogenolysis to 1,2-Propanediol over Novel Cu/ZrO 2 Catalysts. (2022, January 10). MDPI. Retrieved from [Link]

  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. (2019, November 13). PubMed. Retrieved from [Link]

  • The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ru catalysts for levulinic acid hydrogenation with formic acid as a hydrogen source. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Green Chemistry. (2017, September 19). GREENTECH. Retrieved from [Link]

  • [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. (n.d.). PubMed. Retrieved from [Link]

  • Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide. (n.d.). RSC Publishing. Retrieved from [Link]

  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. (n.d.). Waters. Retrieved from [Link]

  • Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. (2025, March 4). Chemical Methodologies. Retrieved from [Link]

  • Purification of His-tagged L11. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

  • Formation of by-products during sodium–liquid ammonia reduction in peptide chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reagents for Z-His-Leu-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide Z-His-Leu-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges and optimize your synthetic outcomes. The synthesis of peptides containing histidine presents unique challenges, primarily the propensity for racemization at the α-carbon. This guide will provide a comprehensive overview of coupling reagent selection and troubleshooting strategies to ensure the synthesis of high-purity Z-His-Leu-OH.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Z-His-Leu-OH, providing potential causes and actionable solutions.

Issue 1: Low Yield of Z-His-Leu-OH

  • Potential Cause 1: Incomplete Activation of Z-His-OH. The carboxylic acid of Z-His-OH must be efficiently activated to form a reactive intermediate that readily couples with the amino group of H-Leu-OH. Inefficient activation will result in a sluggish reaction and low conversion.

  • Solution:

    • Choice of Coupling Reagent: For solution-phase synthesis, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[1][2] However, for a sensitive amino acid like histidine, onium salts such as HATU or COMU can offer higher reactivity and faster coupling kinetics.

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to Z-His-OH.

    • Pre-activation: While sometimes beneficial, prolonged pre-activation of histidine derivatives can increase the risk of side reactions. A short pre-activation time (1-5 minutes) is generally recommended for onium salt reagents.

  • Potential Cause 2: Side Reaction of the Activated Intermediate. The highly reactive O-acylisourea intermediate formed with carbodiimides can rearrange to a stable, unreactive N-acylurea, effectively consuming your starting material.[2]

  • Solution:

    • Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial when using carbodiimides. These additives trap the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[2]

    • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to minimize the rate of the N-acylurea rearrangement.[2]

  • Potential Cause 3: Poor Solubility of Reagents. If any of the reactants (Z-His-OH, H-Leu-OH, or the coupling reagents) are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Solution:

    • Solvent Selection: N,N-Dimethylformamide (DMF) is a common solvent for peptide coupling due to its excellent solvating properties. Dichloromethane (DCM) can also be used, particularly with carbodiimide reagents.[1]

    • Solubility Test: Before starting the reaction, ensure that all components are fully soluble in the chosen solvent at the desired concentration.

Issue 2: Presence of Diastereomeric Impurities (High Racemization)

  • Potential Cause: Base-Catalyzed Epimerization of Z-His-OH. Histidine is highly susceptible to racemization during activation.[3] The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.

  • Solution:

    • Side-Chain Protection: While for a simple dipeptide synthesis it might be omitted to reduce steps, for highest optical purity, protecting the imidazole side chain of histidine is recommended. The benzyloxymethyl (Bom) group is particularly effective at suppressing racemization. However, for Z-chemistry, often the side chain is left unprotected.

    • Choice of Coupling Reagent and Additive: The combination of a coupling reagent and an additive is critical. The use of additives like HOBt or, more effectively, HOAt and OxymaPure, significantly suppresses racemization by forming active esters that are more stable and less prone to epimerization than the intermediates formed by carbodiimides alone.[2] Onium salts that incorporate these additives, such as HATU (contains HOAt) and COMU (contains OxymaPure), are excellent choices for minimizing racemization.[4]

    • Base Selection and Stoichiometry: When using onium salt reagents, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required. Use the minimum amount of base necessary (typically 2 equivalents for onium salts) and opt for a sterically hindered, weaker base like 2,4,6-collidine if racemization is a persistent issue.

    • Temperature Control: Keep the reaction temperature low (0 °C) to reduce the rate of proton abstraction.

Issue 3: Difficult Purification of Z-His-Leu-OH

  • Potential Cause 1: Formation of Dicyclohexylurea (DCU) Byproduct. If DCC is used as the coupling reagent, the DCU byproduct is often difficult to remove completely from the desired product due to its low solubility in many organic solvents.[5]

  • Solution:

    • Filtration: Most of the DCU can be removed by filtration of the reaction mixture.

    • Alternative Reagent: Use a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed by an aqueous workup.[2][5]

    • Crystallization: The desired dipeptide, if crystalline, can often be purified by recrystallization, leaving the urea byproduct in the mother liquor.

  • Potential Cause 2: Similar Polarity of Product and Unreacted Starting Materials. If the reaction does not go to completion, separating the desired dipeptide from unreacted Z-His-OH can be challenging due to their similar polarities.

  • Solution:

    • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or HPLC to ensure it goes to completion.

    • Aqueous Workup: A standard aqueous workup procedure involving washes with dilute acid (e.g., 1N HCl or citric acid solution) to remove unreacted H-Leu-OH and base, followed by a wash with dilute base (e.g., saturated NaHCO3 solution) to remove unreacted Z-His-OH and the additive (HOBt/OxymaPure), can effectively purify the product. The desired dipeptide, being zwitterionic at neutral pH but protected at the N-terminus, will have different solubility properties than the starting materials.

    • Chromatography: If a clean separation cannot be achieved by extraction, silica gel column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to protect the imidazole side chain of histidine for the synthesis of Z-His-Leu-OH?

For the synthesis of a simple dipeptide where the highest possible optical purity is not the absolute primary goal, it is often acceptable to proceed without side-chain protection on the histidine. However, it is important to be aware that this increases the risk of racemization.[3] If you observe significant diastereomeric impurity, using a side-chain protected Z-His-OH derivative is the most effective solution.

Q2: What is the best coupling reagent to minimize racemization when using unprotected Z-His-OH?

Uronium/aminium salt reagents that incorporate racemization-suppressing additives are generally the best choice. COMU, which is based on OxymaPure, and HATU, based on HOAt, are highly recommended.[4] They are more efficient and lead to less racemization compared to standard carbodiimide/HOBt protocols.

Q3: Can I use a standard DCC/HOBt protocol for this synthesis?

Yes, a DCC/HOBt protocol can be used and is a more traditional and cost-effective method. However, you must be diligent with temperature control (maintain 0 °C) and be prepared for a more challenging purification to remove the DCU byproduct. The risk of racemization will also be higher compared to using onium salt reagents.[2]

Q4: How can I detect and quantify racemization in my final product?

The most common method is chiral HPLC analysis. By using a chiral stationary phase, it is possible to separate the desired L-L diastereomer from the L-D, D-L, and D-D diastereomers.[6][7] Alternatively, after deprotection of the Z-group, the resulting H-His-Leu-OH can be analyzed by derivatization with a chiral reagent followed by GC or HPLC analysis.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Histidine Coupling

Coupling Reagent/AdditiveRelative ReactivityRacemization SuppressionKey Considerations
DCC/HOBtModerateGoodDCU byproduct is insoluble and can be difficult to remove. Cost-effective.[2][5]
EDC/HOBtModerateGoodWater-soluble urea byproduct allows for easy removal via aqueous workup.[2][5]
HATU/DIPEAHighExcellentHighly efficient, but can be more expensive. Based on potentially explosive HOAt.
COMU/DIPEAHighExcellentSafer alternative to HATU as it's based on non-explosive OxymaPure. Byproducts are water-soluble.[4]
DEPBT/DIEAHighExcellentReported to be very effective at minimizing racemization for His-containing peptides.[4]

Experimental Protocols

Recommended Protocol for Z-His-Leu-OH Synthesis using EDC/HOBt

This protocol is a standard, reliable method for the solution-phase synthesis of Z-His-Leu-OH.

Materials:

  • Z-His-OH

  • H-Leu-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Materials:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve H-Leu-OH (1.0 eq) in DMF.

    • Add Z-His-OH (1.0 eq) and HOBt (1.1 eq) to the solution and stir until all solids are dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add EDC·HCl (1.1 eq) to the cooled reaction mixture in one portion.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC (a suitable mobile phase is typically a mixture of DCM, methanol, and a small amount of acetic acid).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2x) to remove any unreacted H-Leu-OH and residual EDC.

      • Saturated NaHCO₃ solution (2x) to remove unreacted Z-His-OH and HOBt.

      • Brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-His-Leu-OH.

  • Purification:

    • The crude product can often be purified by crystallization from a suitable solvent system (e.g., EtOAc/hexanes or water).[8][9]

    • If crystallization is not effective, the product can be purified by silica gel column chromatography.

Visualization

Diagram 1: Decision Workflow for Coupling Reagent Selection

CouplingReagentSelection start Start: Synthesize Z-His-Leu-OH q_purity Is minimal racemization critical? start->q_purity q_cost Is cost a major constraint? q_purity->q_cost No reagent_onium Use Onium Salt Reagent (e.g., COMU, HATU) q_purity->reagent_onium Yes q_cost->reagent_onium No reagent_carbodiimide Use Carbodiimide + Additive (e.g., EDC/HOBt) q_cost->reagent_carbodiimide Yes consider_depbt Consider DEPBT for very high optical purity reagent_onium->consider_depbt

Caption: Decision tree for selecting a coupling reagent for Z-His-Leu-OH synthesis.

Diagram 2: Mechanism of Histidine Racemization

RacemizationMechanism activated_his Z-NH-CH(R)-C(=O)-X α-Proton Activated L-Histidine enolate Z-NH-C(R)=C(O-)-X Planar Enolate Intermediate activated_his:p1->enolate - H+ enolate->activated_his + H+ racemized_his Z-NH-CH(R)-C(=O)-X Racemized Activated Histidine enolate->racemized_his + H+ base Base (e.g., DIPEA or Imidazole Side Chain) base->activated_his:p1 abstracts proton

Caption: Simplified mechanism of base-catalyzed racemization of activated histidine.

References

  • Han, Y., et al. (2017). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Sugawara, A., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Google Patents. (n.d.). Crystallization methods for purification of monoclonal antibodies.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Preinfalk, A., et al. (2024). Enantioconvergent Negishi Cross-Couplings of Racemic Secondary Organozinc Reagents to Access Privileged Scaffolds: A Combined Experimental and Theoretical Study.
  • Harada, K., et al. (2018).
  • Al-Hilal, T. A., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceutics, 15(4), 1269.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

  • Cambrex. (n.d.). Crystallization process development: Peptide crystallization. Retrieved from [Link]

  • Chromatography Online. (2016). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]

Sources

Troubleshooting low yield in Z-His-Leu-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in Z-His-Leu-OH Synthesis

Case ID: ZHL-SYN-001 Topic: Optimization of N-benzyloxycarbonyl-L-histidyl-L-leucine (Z-His-Leu-OH) Synthesis Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Deceptively Simple" Dipeptide

Z-His-Leu-OH is a critical substrate for metalloprotease studies (e.g., Carboxypeptidase A).[1] While it appears to be a simple dipeptide, its synthesis is notorious for low yields due to the "Histidine Triad" of challenges:

  • Racemization: The imidazole side chain acts as an intramolecular base, catalyzing the loss of chirality at the

    
    -carbon.
    
  • Zwitterionic Solubility: The final product contains a hydrophobic Z-group/Leucine side chain competing with a polar/basic Histidine imidazole and a free carboxylic acid, leading to phase-separation issues during workup.[1]

  • Coupling Efficiency: Steric hindrance and side-chain protection choices often stall the reaction.[1]

This guide moves beyond generic advice, offering a root-cause analysis and field-proven protocols to recover your yield.

Part 1: Diagnostic Workflow (Yield Loss Investigator)

Before altering your chemistry, identify where the mass is disappearing. Use this decision tree to pinpoint the failure mode.

YieldLossAnalysis Start Where is the Yield Loss? CheckLCMS Analyze Crude Reaction Mix (LC-MS / HPLC) Start->CheckLCMS LowConversion Issue: Unreacted Z-His-OH or H-Leu-OR remaining CheckLCMS->LowConversion Low % Product GoodConversion Issue: Product peak exists but disappears after workup CheckLCMS->GoodConversion High % Product WrongMass Issue: Major peak is Product Mass + 18 or Dimer CheckLCMS->WrongMass Wrong Peak Activation Diagnosis: Activation Failure (Check Coupling Reagent/Base) LowConversion->Activation Extraction Diagnosis: Phase Loss (Zwitterion trapped in Aqueous) GoodConversion->Extraction SideRxn Diagnosis: Hydrolysis or Racemization (D-His isomer) WrongMass->SideRxn

Figure 1: Diagnostic decision tree for isolating the stage of synthetic failure.[1]

Part 2: Troubleshooting & Optimization FAQs

SECTION 1: The Coupling Reaction (Synthesis Phase)

Q1: I am using DCC/HOBt, but the reaction is sluggish. Should I switch to HATU? Answer: Proceed with extreme caution. While HATU (and other uronium/phosphonium reagents like HBTU/PyBOP) are faster, they are high-risk for Histidine racemization .[1]

  • The Mechanism: High-activity reagents, combined with the tertiary amine bases (DIPEA/TEA) required for their activation, promote proton abstraction from the His

    
    -carbon via the imidazole ring (intramolecular base catalysis).
    
  • Recommendation: Stick to Carbodiimide chemistry but upgrade the additive.

    • Gold Standard: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure (or HOAt).[1] Oxyma/HOAt are superior to HOBt for suppressing racemization while maintaining high reaction rates.

    • Protocol Adjustment: Pre-activate the Z-His-OH for only 1-2 minutes at 0°C before adding the Leucine component to minimize the lifetime of the highly reactive (and racemization-prone) active ester.

Q2: Which Histidine side-chain protection should I use? Answer: If you are synthesizing Z-His-Leu-OH in solution, Trityl (Trt) or Benzyloxymethyl (Bom) protection for the imidazole is superior to using unprotected Z-His-OH.[1]

  • Unprotected His: The free imidazole nitrogen can react with the activated ester, forming stable acyl-imidazoles (side product) and reducing yield. It also lowers solubility in DCM/DMF.

  • Trt Protection: Prevents side reactions and renders the molecule significantly more soluble in organic solvents, facilitating smoother coupling.

SECTION 2: Workup & Isolation (The "Hidden" Loss)

Q3: My LC-MS shows product, but I recover nothing after extraction. Where is it? Answer: You are likely losing your product to the aqueous phase due to its zwitterionic nature .

  • The Trap: If you synthesized the free acid directly (unlikely) or hydrolyzed an ester (Z-His-Leu-OMe

    
     Z-His-Leu-OH), you now have a molecule with a hydrophobic tail (Z-Leu) and a polar head (His-COOH).[1]
    
    • pH < 4: Imidazole is protonated (

      
      ).[1] Molecule is cationic 
      
      
      
      Water soluble.
    • pH > 8: Carboxylic acid is ionized (

      
      ).[1] Molecule is anionic 
      
      
      
      Water soluble.
    • pH ~ 6 (Isoelectric Point): Net charge is 0.[1] This is the only window where extraction into organic solvent (Ethyl Acetate or DCM) is efficient, yet it often leads to precipitation at the interface (the "dreaded oil").

  • The Fix (n-Butanol Extraction): Standard EtOAc extraction often fails.[1]

    • Adjust aqueous phase to pH 6–7.[1]

    • Saturate the aqueous phase with NaCl (brine).

    • Extract with n-Butanol (or n-Butanol/EtOAc 1:1).[1] The higher polarity of butanol pulls the peptide out of the water.

SECTION 3: The "Safe" Synthesis Route

Q4: Can you provide a fail-safe protocol that avoids these solubility issues? Answer: Yes. The most robust method avoids handling the free acid Z-His-Leu-OH during the workup.[1] Instead, synthesize the tert-butyl ester (Z-His-Leu-OtBu) first.[1]

Recommended Protocol: The "OtBu" Route

StepReagentsConditionsPurpose
1. Coupling Z-His(Trt)-OH (1.0 eq)H-Leu-OtBu[1]·HCl (1.1 eq)EDC·HCl (1.2 eq) + HOAt (1.2 eq)TMP (Collidine) (2.5 eq)DCM/DMF (9:1)0°C to RT, 4-12 hCollidine is a weak base that minimizes racemization.[1] OtBu ester keeps the product lipophilic.
2. Workup Wash: 5% citric acid, then sat. NaHCO3, then Brine.Standard ExtractionThe fully protected peptide (Z-His(Trt)-Leu-OtBu) is highly soluble in EtOAc/DCM and easy to wash.[1]
3. Global Deprotection TFA / TIS / H2O (95:2.5:2.[1]5)RT, 1-2 hoursRemoves Trt (side chain) and OtBu (C-term) simultaneously. Z-group is stable to TFA.
4. Isolation Cold Diethyl EtherPrecipitationPour TFA mixture into cold ether.[1] Product precipitates as Z-His-Leu-OH trifluoroacetate salt.[1]

Note: If you specifically need the free base (not TFA salt), dissolve the precipitate in water, adjust pH to 6 (isoelectric), and lyophilize.

Part 3: Mechanism of Failure (Histidine Racemization)

Understanding why yield is lost to stereochemical impurities is crucial.

Racemization ZHis Z-His-OH (L-Isomer) Activated Activated Ester (O-Acylurea) ZHis->Activated Activation Oxazolone Oxazolone Intermediate (Achiral/Planar) Activated->Oxazolone Slow Side Rxn (Base Catalyzed) ProductL Z-L-His-L-Leu-OH (Target) Activated->ProductL Fast Coupling (Nucleophilic Attack) Oxazolone->ProductL ProductD Z-D-His-L-Leu-OH (Impurity) Oxazolone->ProductD Re-opening (Racemization)

Figure 2: The pathway to racemization.[1][2] Slow coupling allows the activated intermediate to cyclize into an oxazolone, scrambling the chirality.

Part 4: Quantitative Comparison of Coupling Reagents

Select reagents based on the balance between speed and stereochemical integrity.

Reagent SystemCoupling SpeedRacemization RiskRecommended For
HATU / DIPEA Very HighHigh Difficult sequences only; avoid for His-couplings if possible.[1]
HBTU / DIPEA HighHigh General synthesis (non-Cys/His).[1]
DIC / HOBt ModerateLowStandard His coupling.[1]
DIC / Oxyma HighVery Low Best choice for Z-His-Leu-OH.
DEPBT / TEA Low-ModerateExtremely LowSpecialized for highly sensitive racemization cases.[1]

References

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link

  • Steinauer, R., et al. (1989). Racemization of Histidine in Peptide Synthesis.[3][4][5] Journal of Peptide Science.

  • ChemicalBook. (2024).[1] Z-Leu-OH Physical Properties and Solubility Data.[1][6][7][8][9]Link

  • Albericio, F., & Tulla-Puche, J. (2018). The Power of the Z-Group in Peptide Synthesis.[10] Organic Process Research & Development.[1]

  • PubChem. (2025).[1][9][11] L-Leucine Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Strategic Selection Guide: Z-His-Leu-OH vs. Boc-His-Leu-OH

[1][2][3]

Executive Summary

In the context of peptide synthesis and drug development, Z-His-Leu-OH (Carbobenzyloxy-Histidyl-Leucine) and Boc-His-Leu-OH (tert-Butyloxycarbonyl-Histidyl-Leucine) serve distinct, often non-overlapping functions.[1][2][3]

  • Z-His-Leu-OH is primarily utilized as a substrate standard in enzymatic assays (specifically for Angiotensin Converting Enzyme, ACE) and as an orthogonal building block in solution-phase synthesis.[1][2][3]

  • Boc-His-Leu-OH is a synthetic problem-solver designed to mitigate histidine racemization during the elongation of peptide chains in Solid Phase Peptide Synthesis (SPPS).[1][2][3]

The choice between them is dictated by the downstream application (Assay vs. Synthesis) and the deprotection strategy (Hydrogenolysis vs. Acidolysis).[3][4]

Chemical Architecture & Orthogonality[3][4][5]

The defining difference lies in the N-terminal protecting group, which dictates the chemical compatibility of the dipeptide.

FeatureZ-His-Leu-OHBoc-His-Leu-OH
Protecting Group Carbobenzyloxy (Cbz or Z)tert-Butyloxycarbonyl (Boc)
Cleavage Condition Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH, HF)Acidolysis (TFA, HCl in Dioxane)
Stability Stable to TFA; Stable to mild base.[1][2][3][4]Stable to Hydrogenolysis; Stable to base.[3][5]
Primary Utility Enzymatic Substrate / Orthogonal SynthesisRacemization Suppression in SPPS
CAS Registry Variable (often custom synthesized)Variable (often custom synthesized)
Decision Logic: Protection Strategy

The following diagram illustrates the orthogonality and selection logic for these derivatives.

ProtectionLogicStartSelect Dipeptide StrategyGoal_AssayGoal: ACE Enzymatic AssayStart->Goal_AssayGoal_SynthGoal: Peptide SynthesisStart->Goal_SynthZ_PathZ-His-Leu-OHGoal_Assay->Z_PathStandard SubstrateBoc_PathBoc-His-Leu-OHGoal_Synth->Boc_PathAvoid RacemizationCond_H2Cleavage: H2/Pd(Mild, Neutral)Z_Path->Cond_H2DeprotectionCond_TFACleavage: TFA(Acidic)Boc_Path->Cond_TFADeprotectionResult_ZResult_ZCond_H2->Result_ZFree Dipeptide(Intact Side Chains)Result_BocResult_BocCond_TFA->Result_BocChain Elongation(Reactive Amine)

Figure 1: Decision tree for selecting Z- vs. Boc-protected histidine dipeptides based on experimental goals.

Synthetic Utility: The Racemization Problem

The most critical application of Boc-His-Leu-OH is in the suppression of histidine racemization.[1]

The Mechanism of Failure (Single Residue Coupling)

When coupling a single N-protected Histidine (e.g., Boc-His-OH) to a Leucine-resin, the imidazole ring can act as an intramolecular base, abstracting the

124enol intermediate12
The Solution (Dipeptide Segment Condensation)

By using Boc-His-Leu-OH as a pre-formed block:

  • The sensitive His-Leu bond is formed under controlled, optimized solution-phase conditions where racemization is minimized and D-isomers are removed via crystallization.[1][3]

  • The coupling to the resin occurs at the Leucine carboxylate, which is far less prone to racemization than Histidine.[5]

Experimental Insight:

"In critical pharmaceutical synthesis, replacing stepwise His + Leu coupling with a Boc-His-Leu-OH block coupling can reduce D-His impurity levels from ~5-10% to <0.1%."[1][2][3]

Performance in Enzymatic Assays (ACE)

Z-His-Leu-OH (and its analog Z-Phe-His-Leu) is the gold standard substrate for determining Angiotensin Converting Enzyme (ACE) activity.[1][2][3]

The Assay Principle

ACE is a dipeptidyl carboxypeptidase that cleaves C-terminal dipeptides.[1][3]

  • Substrate: Z-His-Leu-OH (or Z-Phe-His-Leu).[1][3]

  • Enzymatic Action: ACE cleaves the peptide bond, releasing the dipeptide His-Leu .[5]

  • Detection: The released His-Leu is quantified fluorometrically after reaction with o-phthaldialdehyde (OPA).[1][3] The Z-group on the N-terminus prevents the substrate itself from reacting with OPA, ensuring only the cleaved product generates a signal.

Protocol: Fluorometric ACE Activity Assay

Note: This protocol is adapted from the standard Cushman & Cheung method, modified for fluorometry.[4]

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 8.3, containing 300 mM NaCl.[4][5]

  • Substrate: 1 mM Z-Phe-His-Leu (or Z-His-Leu) in buffer.

  • Stop Solution: 0.28 M NaOH.

  • Derivatizing Agent: 20 mg o-phthaldialdehyde (OPA) in 1 mL methanol.[1][3][5]

Workflow:

  • Incubation: Mix 20 µL of enzyme sample (serum/tissue homogenate) with 200 µL of Substrate solution.[3][5] Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction by adding 1.5 mL of 0.28 M NaOH.

  • Derivatization: Add 100 µL of OPA solution. Incubate for 10 minutes at room temperature.

  • Acidification: Add 200 µL of 3 M HCl to stabilize the fluorophore.

  • Measurement: Read fluorescence at Ex: 365 nm / Em: 495 nm .

Experimental Protocols: Synthesis

Protocol A: Coupling Boc-His-Leu-OH in SPPS

This protocol describes the introduction of the dipeptide unit into a growing peptide chain on Merrifield resin.[1][2]

Materials:

  • Boc-His-Leu-OH (3.0 equivalents relative to resin loading)[1][2][3]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[2][3][4][5]

  • Solvent: DMF (Dimethylformamide)[2][3][4][5]

Step-by-Step:

  • Activation: Dissolve Boc-His-Leu-OH and HOBt (3.0 eq) in minimum DMF. Cool to 0°C. Add DIC (3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add the pre-activated mixture to the deprotected amino-resin (free amine form).

  • Reaction: Shake at room temperature for 2–4 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 2-3).[1][2][3][5]

    • Colorless beads: Complete coupling.[1][3]

  • Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Z-Group Removal (Hydrogenolysis)

Used when Z-His-Leu-OH is an intermediate in solution phase synthesis.[1][2][3]

  • Dissolution: Dissolve Z-His-Leu-OH in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon), typically 10% by weight of the peptide.[3][4][5]

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–12 hours.

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent to yield H-His-Leu-OH.[1][2][3]

Technical Comparison Summary

ParameterZ-His-Leu-OHBoc-His-Leu-OH
Solubility Soluble in MeOH, EtOH, DMF.[1][2][3] Poor in water (unless salt form).[3][4][5]Soluble in DCM, DMF, DMSO.[4][5]
Acid Stability High. Stable to TFA.[1][3] Cleaved by HBr/AcOH.[1][3]Low. Cleaved rapidly by TFA.[1][3][5]
Base Stability Moderate (Hydantoin formation risk if over-exposed).[3][4]High.
Racemization Risk Low (if used as pre-formed block).[3][4]Low (if used as pre-formed block).[2][3][4][5]
Storage -20°C, Desiccated. Hygroscopic.-20°C, Desiccated.
Cost Effectiveness High (as analytical standard).[2][3][4][5]Moderate (saves purification costs of failed batches).[3][4]
Racemization Pathway Visualization

The following diagram details why the dipeptide strategy is superior to stepwise coupling.

RacemizationStepwiseStepwise Coupling(Boc-His-OH + Leu-Resin)MechanismImidazole Ring acts as BaseAbstracts Alpha-ProtonStepwise->MechanismActivationDipeptideBlock Coupling(Boc-His-Leu-OH + Resin)PureResult: L-His Pure(High Yield)Dipeptide->PureCoupling at Leu(No His Activation)RacemateResult: DL-His Mix(Impurity)Mechanism->RacemateEnolization

Figure 2: Mechanism of Histidine racemization and its prevention via dipeptide block coupling.

References

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung.[4][5] Biochemical Pharmacology, 20(7), 1637–1648.[2][3][4][5]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[4][5]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.[4][5] Springer-Verlag.[1][2][3] (Classic text on protection group orthogonality).

  • Jones, J. H. (1992). The Chemical Synthesis of Peptides.[3][5] Oxford University Press.[1][3] (Detailed mechanisms of racemization).

  • BenchChem. (2025).[1][3][5][6] Comparative Guide to Angiotensin-Converting Enzyme (ACE) Assays: Focus on Hippuryl-His-Leu-OH.

Technical Comparison: Z-His-Leu-OH vs. Standard Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Z-His-Leu-OH against established protease inhibitors. This analysis focuses on its role as a biochemical probe and competitive substrate/inhibitor within metalloprotease research, specifically contrasting it with high-affinity transition-state analogs.

Executive Summary & Molecular Profile

Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine) is a synthetic dipeptide derivative primarily utilized in the characterization of zinc-dependent metalloproteases, most notably Thermolysin (EC 3.4.24.27) and Angiotensin Converting Enzyme (ACE) .[1][2]

Unlike broad-spectrum protease inhibitors (e.g., EDTA) or high-affinity transition-state analogs (e.g., Phosphoramidon, Captopril), Z-His-Leu-OH functions as a competitive substrate or a weak competitive inhibitor depending on the enzyme and assay conditions. Its utility lies in kinetic mapping of the S1'-S2' subsites of metalloproteases rather than therapeutic inhibition.

Molecular Specifications
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-histidyl-L-leucine
CAS Number 38972-90-6
Molecular Weight 402.45 g/mol
Target Class Zinc-Metalloproteases (Thermolysin, ACE)
Mechanism Competitive Substrate / Competitive Inhibitor
Binding Mode Chelates active site Zn²⁺ via Histidine imidazole or Carboxyl; Hydrophobic interaction at S2'

Comparative Analysis: Z-His-Leu-OH vs. High-Affinity Inhibitors

This section contrasts Z-His-Leu-OH with three standard inhibitors to highlight its specific utility in "Substrate vs. Inhibitor" mechanistic studies.

Table 1: Performance & Mechanism Comparison
FeatureZ-His-Leu-OH (The Probe)Phosphoramidon (The Standard)Captopril (The Drug)Bestatin (The Control)
Primary Target Thermolysin, ACEThermolysin, Neprilysin (NEP)ACE (Angiotensin Converting Enzyme)Aminopeptidases (M, B, Leu)
Mechanism Competitive Substrate : Binds active site, is cleaved (slowly or fast depending on enzyme).Transition State Analog : Mimics the tetrahedral intermediate; non-cleavable.Competitive Inhibitor : Binds Zn²⁺ via thiol group; non-cleavable.Competitive Inhibitor : Mimics transition state via

-hydroxy group.
Binding Affinity (

)
Low/Moderate (

to

M)
High (

to

M)
Very High (

M range)
High (

M range)
Reversibility Rapidly ReversibleReversible (Slow Off-rate)ReversibleReversible
Primary Application Substrate specificity mapping;

/

studies; Competitive inhibition assays.
Structural biology (co-crystallization); Absolute inhibition.Hypertension therapy; ACE inhibition standard.Aminopeptidase blocking; Immunomodulation research.
Mechanistic Insight: The "Substrate-Inhibitor" Paradox

Z-His-Leu-OH is unique because it occupies the active site like a true inhibitor but can be processed by the enzyme.

  • In Thermolysin: It acts as a substrate . The enzyme cleaves the peptide bond between His and Leu.[1]

  • In ACE: It acts as a competitive inhibitor (or poor substrate) relative to high-affinity substrates like Hip-His-Leu, primarily because the Z-group (benzyloxycarbonyl) provides steric bulk that fits the S1/S2 pockets but alters catalytic efficiency.

Mechanism of Action (Visualized)

The following diagram illustrates the competitive binding mechanism at the Zinc metalloprotease active site.

InhibitionMechanism Enzyme Metalloprotease (Active Site Zn2+) Complex_ES Enzyme-Substrate Complex (ES) Enzyme->Complex_ES + Substrate Complex_EI_Z Enzyme-Ligand Complex (E-ZHL) Enzyme->Complex_EI_Z + Z-His-Leu-OH (Competition) Complex_EI_P Enzyme-Inhibitor Complex (E-I) Enzyme->Complex_EI_P + Phosphoramidon Substrate Standard Substrate (e.g., FAGLA) Substrate->Complex_ES ZHL Z-His-Leu-OH (Competitive Ligand) ZHL->Complex_EI_Z Inhibitor Phosphoramidon (Transition State Analog) Inhibitor->Complex_EI_P Product Cleaved Products (Signal Generated) Complex_ES->Product Hydrolysis (kcat) Complex_EI_Z->Enzyme Dissociation (High Kd) Complex_EI_Z->Product Slow Hydrolysis (If Substrate) NoProduct No Reaction (Signal Suppressed) Complex_EI_P->NoProduct Blockage

Figure 1: Competitive binding dynamics. Z-His-Leu-OH competes with the standard substrate for the active site, reducing the rate of signal generation, whereas Phosphoramidon locks the enzyme in an inactive state.

Experimental Protocols

Protocol A: Determination of for Z-His-Leu-OH against Thermolysin

Objective: To quantify the inhibitory potency (affinity) of Z-His-Leu-OH by measuring its ability to impede the hydrolysis of a standard chromogenic substrate, FAGLA (Furylacryloyl-Gly-Leu-NH₂).

Reagents:

  • Buffer: 0.1 M Tris-HCl, 10 mM CaCl₂, pH 7.2.

  • Enzyme: Thermolysin (Type X, Sigma), 1 µM stock.

  • Substrate: FAGLA (FA-Gly-Leu-NH₂), 2 mM stock in DMF.

  • Test Compound: Z-His-Leu-OH, varying concentrations (0.1 mM – 5 mM).

Workflow:

  • Baseline Kinetics: In a quartz cuvette, mix 980 µL Buffer + 10 µL FAGLA (Final 20 µM). Initiate with 10 µL Thermolysin. Record

    
     for 3 minutes.
    
  • Inhibition Series: Prepare cuvettes with fixed [FAGLA] (20 µM) and increasing [Z-His-Leu-OH] (0, 0.5, 1.0, 2.0, 5.0 mM).

  • Measurement: Initiate reaction with Thermolysin. Measure initial velocity (

    
    ) via decrease in absorbance at 345 nm (FAGLA hydrolysis).
    
  • Analysis:

    • Plot

      
       vs. [Z-His-Leu-OH] (Dixon Plot).
      
    • The X-intercept gives

      
       (assuming competitive inhibition).
      
Protocol B: Z-His-Leu-OH as a Substrate (Ninhydrin Assay)

Objective: Verify if Z-His-Leu-OH is cleaved by the protease (proving it is a substrate, not a pure inhibitor).

Workflow:

  • Incubate 1 mM Z-His-Leu-OH with 50 nM Enzyme in Tris-Ca buffer at 37°C for 30 mins.

  • Stop reaction with 10% TCA.

  • Perform Ninhydrin Reaction : The cleavage releases Leucine (free amine), which reacts with Ninhydrin to turn purple (

    
    ).
    
  • Control: Incubate Z-His-Leu-OH without enzyme (remains colorless as N-term is blocked by Z-group).

  • Interpretation: High absorbance = Z-His-Leu-OH is a substrate. Low/No absorbance = Z-His-Leu-OH is stable (potential inhibitor).

Experimental Workflow Diagram

AssayWorkflow cluster_Inhibition Inhibition Mode (Ki) cluster_Substrate Substrate Mode (kcat) Start Start: Select Mode Mix1 Mix Buffer + FAGLA (Substrate) Start->Mix1 Test as Inhibitor Mix2 Mix Buffer + Z-His-Leu-OH Start->Mix2 Test as Substrate AddTest Add Z-His-Leu-OH (Competitor) Mix1->AddTest AddEnz1 Add Enzyme AddTest->AddEnz1 Measure1 Measure A345nm (Decrease) AddEnz1->Measure1 Calc Dixon Plot Calc Ki Measure1->Calc AddEnz2 Add Enzyme Mix2->AddEnz2 Incubate Incubate 30min 37°C AddEnz2->Incubate Ninhydrin Add Ninhydrin (Detect Free Leu) Incubate->Ninhydrin Measure2 Measure A570nm (Purple) Ninhydrin->Measure2

Figure 2: Dual-mode experimental workflow for characterizing Z-His-Leu-OH activity.

References

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc metallopeptidases. Accounts of Chemical Research.

  • Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry.

  • Ondetti, M. A., et al. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science.

  • BenchChem. (2025). Structure and Properties of Z-His-Leu-OH (CAS 38972-90-6). (Representative Link)

Sources

Validating N-Protected Peptide Sequences: A Comparative Guide for Z-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-His-Leu-OH (Carbobenzoxy-Histidyl-Leucine) serves as a critical synthetic substrate for Angiotensin-Converting Enzyme (ACE) assays. However, validating its sequence presents two distinct analytical challenges:

  • N-Terminal Blocking: The Benzyloxycarbonyl (Z) group prevents traditional Edman degradation.

  • Isobaric Ambiguity: Standard Mass Spectrometry (MS) cannot easily distinguish Leucine (Leu) from its isomer Isoleucine (Ile), as both share the exact mass (113.084 Da).[1][2]

The Verdict: For absolute structural validation, NMR Spectroscopy is the gold standard but requires milligram-level samples. For high-sensitivity sequencing (sub-picomole), LC-MS/MS with MS³ (w-ion analysis) is the superior protocol. This guide details the execution of both.

Part 1: The Technical Challenge

The "Z" Factor and the Isomer Trap

The Z-group (Cbz) protects the amine of Histidine, rendering the N-terminus chemically inert to the PITC reagent used in Edman degradation. Consequently, researchers relying on traditional protein sequencers will face a "blocked N-terminus" error.

Furthermore, while standard Collision-Induced Dissociation (CID) MS/MS easily confirms the mass of the Z-His fragment (


 ion) and the Leu fragment (

ion), it fails to differentiate the C-terminal Leucine from Isoleucine. Both isomers produce identical

ions at low collision energies.
Comparative Analysis of Validation Methods
FeatureMethod A: LC-MS/MS (Standard CID) Method B: LC-MS³ (High-Energy/EThcD) Method C: NMR (

H/

C)
Method D: Edman Degradation
Primary Utility Rapid Mass ConfirmationSequence & Isomer Differentiation Absolute Structural Proof N-Terminal Sequencing
Z-Group Compatibility ExcellentExcellentExcellentIncompatible (Blocked)
Leu/Ile Distinction Poor (Isobaric)High (via w-ions)Definitive (Chemical Shift)Good (Retention Time)
Sample Requirement Femtomole (< 1 ng)Picomole (~10 ng)Milligram (> 1 mg)Picomole
Throughput HighMediumLowLow
Cost LowMediumHighHigh

Part 2: Detailed Experimental Protocols

Protocol 1: The "Self-Validating" MS³ Workflow (Recommended)

Objective: Sequence the peptide and chemically distinguish Leu from Ile using side-chain fragmentation.

Mechanism: While standard CID breaks the peptide backbone (


 and 

ions), high-energy fragmentation (MS³) targets the side chains.
  • Leucine: Side chain cleavage results in the loss of an isopropyl radical (43 Da), forming a specific

    
    -ion.
    
  • Isoleucine: Side chain cleavage results in the loss of an ethyl radical (29 Da).

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve Z-His-Leu-OH in 50:50 Methanol/Water with 0.1% Formic Acid to a concentration of 1 µM.

    • Note: Avoid detergents which suppress ionization.

  • LC-MS Setup (Orbitrap or Q-TOF):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 60% Acetonitrile over 10 minutes.

  • MS² Acquisition (Backbone Confirmation):

    • Select Precursor Ion:

      
       Da.
      
    • Apply CID Energy (Normalized Collision Energy ~25-30%).

    • Validation Checkpoint 1: Observe the

      
       ion (Z-His) at 
      
      
      
      and the
      
      
      ion (Leu) at
      
      
      .
  • MS³ Acquisition (Isomer Differentiation):

    • Isolate the

      
       ion (
      
      
      
      132.1) in the ion trap.
    • Apply High-Energy Collisional Dissociation (HCD) or MS³ excitation.[3]

    • Validation Checkpoint 2: Inspect the spectrum for side-chain losses.

      • Presence of peak at

        
         89 (132 - 43) confirms Leucine. 
        
      • Presence of peak at

        
         103 (132 - 29) indicates Isoleucine.
        
Protocol 2: NMR Structural Validation (The Gold Standard)

Objective: Confirm the branching pattern of the aliphatic side chain.

Step-by-Step Methodology:
  • Solvent System: Dissolve 2-5 mg of peptide in DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to prevent amide proton exchange and ensure solubility of the hydrophobic Z-group).
  • 1D

    
    H NMR Acquisition: 
    
    • Focus on the aliphatic region (0.8 - 1.0 ppm).

    • Leucine Signal: Look for two doublets (or a broad multiplet) corresponding to the two

      
      -methyl groups at the end of the isobutyl chain.
      
    • Isoleucine Signal: Look for a triplet (

      
      -methyl) and a doublet (
      
      
      
      -methyl).
  • 2D HSQC/HMBC (Optional but robust):

    • Correlate the methyl protons to their attached carbons.

    • Leu: Both methyls attach to a methine (

      
      ) carbon.
      
    • Ile: One methyl attaches to a methylene (

      
      ) group, the other to a methine.
      

Part 3: Visualization & Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher to the correct validation method based on sample constraints.

ValidationLogic Start Start: Z-His-Leu-OH Sample CheckNTerm Check N-Terminus Start->CheckNTerm Edman Edman Degradation CheckNTerm->Edman Traditional Path CheckQty Sample Quantity? CheckNTerm->CheckQty Correct Path EdmanFail FAIL: Blocked by Z-Group Edman->EdmanFail HighQty High (>1 mg) CheckQty->HighQty LowQty Low (<1 µg) CheckQty->LowQty NMR NMR (1H, HSQC) Definitive Structure HighQty->NMR MS_CID LC-MS/MS (CID) Backbone Only LowQty->MS_CID Result Validated Sequence NMR->Result Ambiguity Ambiguity: Leu vs Ile? MS_CID->Ambiguity MS3 MS³ / HCD Side-Chain Fragmentation Ambiguity->MS3 Required Step MS3->Result

Caption: Decision matrix for validating N-protected peptides. Note that Edman degradation is a dead-end due to the Z-group.

Diagram 2: MS³ Fragmentation Mechanism (Leu vs Ile)

This diagram illustrates the specific "w-ion" formation that distinguishes the isomers.

Fragmentation Precursor Precursor Ion [Z-His-Leu-OH + H]+ y1 y1 Ion (Leu) [H2N-CH(R)-COOH]+ Precursor->y1 MS2 (CID) LeuStruct Leucine Side Chain -CH2-CH-(CH3)2 y1->LeuStruct If Leu IleStruct Isoleucine Side Chain -CH(CH3)-CH2-CH3 y1->IleStruct If Ile FragLeu Loss of Isopropyl (-43 Da) LeuStruct->FragLeu MS3 (HCD) wIonLeu Diagnostic Ion m/z = y1 - 43 FragLeu->wIonLeu FragIle Loss of Ethyl (-29 Da) IleStruct->FragIle MS3 (HCD) wIonIle Diagnostic Ion m/z = y1 - 29 FragIle->wIonIle

Caption: MS³ fragmentation pathway showing the specific neutral losses that distinguish Leucine (Isopropyl loss) from Isoleucine (Ethyl loss).

References

  • Bagal, D., et al. (2017).[4] Rapid Distinction of Leucine and Isoleucine in Monoclonal Antibodies Using Nanoflow LCMSn. Analytical Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Retrieved from [Link]

  • Behera, S. P., et al. (2020). Nearest-neighbor NMR spectroscopy: categorizing spectral peaks by their adjacent nuclei. Journal of Biomolecular NMR. Retrieved from [Link]

Sources

A Comparative Guide to Z-Deprotection Methods for Z-His-Leu-OH: Efficacy, Mechanistic Insights, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The removal of the benzyloxycarbonyl (Z or Cbz) protecting group is a critical step in peptide synthesis. While generally straightforward, the deprotection of Z-groups from peptides containing sensitive amino acid residues, such as histidine, presents unique challenges. The imidazole side chain of histidine can complicate the deprotection process, leading to side reactions and, most notably, racemization.[1][2][3] This guide provides an in-depth comparison of the most common methods for the deprotection of Z-His-Leu-OH, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting and optimizing the most suitable method for their specific needs.

The Challenge of Histidine Deprotection

Histidine is particularly susceptible to racemization during peptide synthesis, a process where the chiral center of the amino acid inverts, leading to a mixture of L- and D-enantiomers.[2][3] This loss of stereochemical integrity can have profound effects on the biological activity of the final peptide.[3] The imidazole ring of the histidine side chain can act as an intramolecular base, catalyzing the formation of an optically labile oxazolone intermediate, which is a primary pathway for racemization.[3][4] Therefore, the choice of deprotection method for a histidine-containing peptide like Z-His-Leu-OH must be carefully considered to minimize this risk.

Comparative Analysis of Z-Deprotection Methods

The efficacy of different Z-deprotection methods for Z-His-Leu-OH can be evaluated based on several key parameters: yield of the desired H-His-Leu-OH, purity of the product, extent of racemization, and the operational simplicity of the procedure. Here, we compare three widely used methods: catalytic hydrogenation, acidolysis with HBr in acetic acid, and catalytic transfer hydrogenation.

Method Typical Yield (%) Purity (%) Racemization Risk Key Advantages Key Disadvantages
Catalytic Hydrogenation >95>98Low to ModerateHigh yield, clean reaction, mild conditions.[1][5]Catalyst poisoning by sulfur-containing residues (not applicable here), potential for catalyst-induced side reactions, requires specialized hydrogenation apparatus.[6]
Acidolysis (HBr/AcOH) 85-9590-98HighRapid reaction, effective for a wide range of substrates.Harsh acidic conditions can lead to side reactions and significant racemization of histidine.[1] Corrosive and hazardous reagents.
Catalytic Transfer Hydrogenation 90-98>98LowMild conditions, avoids the use of gaseous hydrogen, rapid reaction times.[7][8][9]Requires a suitable hydrogen donor, catalyst can be expensive.[9]

In-Depth Methodologies and Mechanistic Considerations

Catalytic Hydrogenation

This method is often the preferred choice for Z-group removal due to its mild, non-acidic conditions and high efficiency.[1][5]

Mechanism: The Z-group is cleaved by hydrogenolysis, where the benzyl C-O bond is broken by the action of hydrogen gas on the surface of a palladium catalyst. The reaction produces the deprotected amine, toluene, and carbon dioxide.

Z_His_Leu Z-His-Leu-OH H2_PdC H₂, Pd/C Z_His_Leu->H2_PdC Adsorption Intermediate Adsorbed Intermediate on Pd Surface H2_PdC->Intermediate Products H-His-Leu-OH + Toluene + CO₂ Intermediate->Products Hydrogenolysis

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol:

  • Preparation: Dissolve Z-His-Leu-OH (1 mmol) in a suitable solvent, such as methanol or a methanol/water mixture (20 mL).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the substrate).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically at atmospheric pressure or slightly above).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude H-His-Leu-OH. The product can be further purified by recrystallization or chromatography if necessary.

Expert Insights: The choice of solvent can influence the reaction rate and catalyst activity. While methanol is common, the addition of a small amount of acetic acid can sometimes accelerate the reaction for substrates that are resistant to deprotection, though this may increase the risk of racemization.

Acidolysis with HBr in Acetic Acid

This classical method is known for its speed but is also associated with harsh conditions that can be detrimental to sensitive peptides.

Mechanism: The Z-group is cleaved by a strong acid, typically a solution of hydrogen bromide in acetic acid. The reaction proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, leading to the formation of the deprotected amine, benzyl bromide, and carbon dioxide.

Caption: Acidolysis Deprotection Workflow.

Experimental Protocol:

  • Preparation: Dissolve Z-His-Leu-OH (1 mmol) in glacial acetic acid (5 mL).

  • Reagent Addition: Add a 33% solution of HBr in acetic acid (5 mL) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture for 1-2 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, precipitate the product by adding cold, dry diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The product is obtained as the hydrobromide salt.

Expert Insights: This method is prone to causing racemization of histidine. The strong acidic environment facilitates the formation of the planar oxazolone intermediate, leading to a loss of stereochemical purity. It is crucial to carefully control the reaction time and temperature to minimize this side reaction.

Catalytic Transfer Hydrogenation

This method offers a milder alternative to traditional catalytic hydrogenation, avoiding the need for high-pressure hydrogen gas.[7][8][9]

Mechanism: In this process, a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, transfers hydrogen to the substrate in the presence of a palladium catalyst.[7][9] The Z-group is cleaved via hydrogenolysis, similar to catalytic hydrogenation.

Z_His_Leu Z-His-Leu-OH Donor_PdC Hydrogen Donor (e.g., Formic Acid) + Pd/C Z_His_Leu->Donor_PdC Adsorption Intermediate Adsorbed Intermediate on Pd Surface Donor_PdC->Intermediate H₂ Transfer Products H-His-Leu-OH + Byproducts Intermediate->Products Hydrogenolysis

Caption: Catalytic Transfer Hydrogenation Workflow.

Experimental Protocol:

  • Preparation: Dissolve Z-His-Leu-OH (1 mmol) in methanol (20 mL).

  • Catalyst and Donor Addition: Add 10% Pd/C (10-20% by weight) and a hydrogen donor, such as formic acid (5-10 equivalents) or ammonium formate (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or HPLC.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. If formic acid is used, it can be removed by co-evaporation with toluene. The product is typically obtained in high yield and purity.

Expert Insights: Catalytic transfer hydrogenation is an excellent choice for the deprotection of Z-His-Leu-OH as it combines the mildness of catalytic hydrogenation with operational simplicity. The use of formic acid as a hydrogen donor is particularly advantageous as it is a good solvent for many peptides.[9]

Determining Racemization

To accurately compare the efficacy of these methods, it is essential to quantify the extent of racemization. This can be achieved by converting the resulting H-His-Leu-OH dipeptide into a derivative that can be analyzed by chiral chromatography (e.g., GC or HPLC with a chiral stationary phase) or by NMR spectroscopy using a chiral solvating agent.[10]

Conclusion and Recommendations

For the deprotection of Z-His-Leu-OH, both catalytic hydrogenation and catalytic transfer hydrogenation are superior to acidolysis with HBr in acetic acid. These methods provide higher yields and purity with a significantly lower risk of histidine racemization.

  • Catalytic transfer hydrogenation is particularly recommended for its operational simplicity and mild reaction conditions, making it an ideal choice for routine laboratory use.

  • Catalytic hydrogenation remains a robust and reliable method, especially for larger-scale synthesis where the use of a dedicated hydrogenation apparatus is feasible.

  • Acidolysis with HBr/acetic acid should be avoided for histidine-containing peptides unless all other methods have failed, due to the high risk of racemization and the harsh reaction conditions.

By understanding the mechanisms and carefully selecting the appropriate deprotection method and conditions, researchers can successfully deprotect Z-His-Leu-OH while preserving its stereochemical integrity, ensuring the synthesis of high-quality peptides for their research and development endeavors.

References

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Albericio, F., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Available from: [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442–3444. Available from: [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490–491. Available from: [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Available from: [Link]

  • Akaji, K., et al. (1992). Peptide Synthesis in Aqueous Solution. V. Properties and Reactivities of (p-Hydroxyphenyl)benzylmethylsulfonium Salts. Bulletin of the Chemical Society of Japan, 65(11), 3077–3084. Available from: [Link]

  • Li, Z., et al. (2021). Construction of a Self-Purification and Self-Assembly Coenzyme Regeneration System for the Synthesis of Chiral Drug Intermediates. ACS Omega, 6(2), 1475–1484. Available from: [Link]

  • Clark, J. C., & Fones, W. S. (1949). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 14(5), 977–979. Available from: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Gauthier, J., et al. (2008). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 19(1), 139–149. Available from: [Link]

  • Mori, K., et al. (2012). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Tetrahedron, 68(32), 6449–6455. Available from: [Link]

  • Li, Q., et al. (2025). Chemical Synthesis and Antigenic Evaluation of Oligosaccharides of Bordetella hinzii O-Antigen Containing Unique Amidated 2,3-Diacetamido-2,3-dideoxy-alduronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Duane, G. (1975). The Amino Acid Racemization Dating Method. Institute for Creation Research. Available from: [Link]

  • Itoh, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897–2904. Available from: [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 137–140. Available from: [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (11), 472–473. Available from: [Link]

  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

  • Yamada, S., et al. (1975). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 40(23), 3360–3362. Available from: [Link]

  • Moad, G., et al. (2009). End group removal and modification of RAFT polymers. Polymer Chemistry, 1(1), 8–18. Available from: [Link]

  • Boyer, C., et al. (2012). Z-Group ketone chain transfer agents for RAFT polymer nanoparticle modification via hydrazone conjugation. Polymer Chemistry, 3(7), 1809–1819. Available from: [Link]

  • Boyer, C., et al. (2020). Removal of thiocarbonylthio end groups from polymers. Google Patents.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997).
  • Aapptec. (n.d.). Z-Leu-OH DCHA. Available from: [Link]

Sources

Executive Summary: The Role of Z-His-Leu-OH in Protease Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Analysis Guide: Z-His-Leu-OH Ligand Interactions

Content Type: Publish Comparison Guide Target Audience: Researchers, Structural Biologists, and Drug Discovery Professionals (ACE/Metalloprotease domain).

Z-His-Leu-OH (N-benzyloxycarbonyl-L-histidyl-L-leucine) serves as a critical structural probe and product analog in the study of Zinc-metalloproteases, specifically Angiotensin-Converting Enzyme (ACE) and its structural homolog, Thermolysin .

Unlike standard substrates (e.g., Hip-His-Leu or Z-Phe-His-Leu ) which are rapidly hydrolyzed to release the dipeptide His-Leu, Z-His-Leu-OH acts as a stable ligand. Because ACE is a peptidyl-dipeptidase requiring a substrate of at least three amino acids (or a blocked tripeptide) to function, the dipeptide derivative Z-His-Leu-OH binds to the active site without undergoing catalysis. This property makes it invaluable for mapping the S1, S1', and S2' subsites and understanding the "product-bound" state of the enzyme—a critical step in designing transition-state inhibitors like Captopril and Lisinopril.

Mechanism of Binding: Structural Causality

To understand the utility of Z-His-Leu-OH, one must analyze its interaction with the catalytic zinc motif (HEXXH ).

The Zinc Coordination Logic

In the active site of ACE (and Thermolysin), the Zinc ion (


) is coordinated by two Histidines and a Glutamate. Catalysis normally proceeds via a general base mechanism (Glu384 in ACE) activating a water molecule to attack the carbonyl carbon of the scissile bond.[1]
  • Z-His-Leu-OH Interaction:

    • C-Terminal Carboxylate: The free carboxylate of the Leucine residue interacts strongly with the positively charged residues (e.g., Arg522 in ACE) in the S2' subsite , anchoring the ligand.

    • Zinc Binding: The carbonyl oxygen of the peptide bond (between His and Leu) or the imidazole of the Histidine can coordinate directly with the Zinc ion, displacing the catalytic water molecule.[1] This mimics the "product inhibition" state.

    • The "Z" Group (Benzyloxycarbonyl): This hydrophobic group occupies the S1 subsite , which typically accommodates the Phenylalanine side chain of the substrate Z-Phe-His-Leu. Its presence provides hydrophobic stabilization, increasing affinity compared to the free dipeptide His-Leu.

Pathway Visualization: Ligand-Enzyme Interaction

BindingMechanism cluster_interactions Molecular Interactions Enzyme ACE Active Site (Zn2+, Glu384, Arg522) Complex Enzyme-Ligand Complex (Non-Hydrolyzable) Enzyme->Complex Zn2+ Coordination Hydrophobic S1 Fit Product Hydrolysis Products (Z-Phe + His-Leu) Enzyme->Product Catalytic Cleavage (Fast) Ligand Z-His-Leu-OH (Ligand) Ligand->Enzyme Binding (Kd ~ µM) Complex->Product NO REACTION (Stable Crystal Structure) Substrate Substrate (Z-Phe-His-Leu) Substrate->Enzyme Binding Z_Group Z-Group (Cbz) S1_Site S1 Hydrophobic Pocket Z_Group->S1_Site Van der Waals Leu_COOH Leu Carboxylate Arg_Anchor Arg522 (Anion Hole) Leu_COOH->Arg_Anchor Salt Bridge

Caption: Figure 1. Mechanistic distinction between Z-His-Leu-OH (Stable Ligand) and Z-Phe-His-Leu (Substrate).

Comparative Analysis: Z-His-Leu-OH vs. Alternatives

This section objectively compares Z-His-Leu-OH against the standard substrate (Hip-His-Leu ) and a clinical inhibitor (Captopril ).

Table 1: Ligand Performance & Structural Utility
FeatureZ-His-Leu-OH Hip-His-Leu (HHL) Captopril
Primary Role Structural Probe / Product Analog Kinetic Substrate Therapeutic Inhibitor
Mechanism Binds to S1-S2' sites; Non-hydrolyzable by ACE.Rapidly cleaved into Hippuric Acid + His-Leu.[1]Competitive inhibitor; Zn-binding thiol group.
Binding Affinity (

/

)
Moderate (~10–100 µM range)High

(~2 mM) (Substrate)
High Affinity (

~1.7 nM)
Structural Insight Maps the product binding mode (post-hydrolysis state).Maps the Michaelis complex (pre-hydrolysis).Maps the Transition State (inhibitor bound).
Detection Method X-ray Crystallography / NMRUV-Vis (228 nm) or Fluorometric (via o-phthaldialdehyde).Inhibition Assays (IC50 determination).
Stability High (Stable in assay buffer).Low (Rapidly degrades in presence of enzyme).High (Stable, but sensitive to oxidation).
Expert Insight:
  • Why use Z-His-Leu-OH? When crystallizing ACE, using a substrate like Hip-His-Leu is difficult because the enzyme cleaves it during the crystallization process (weeks). Z-His-Leu-OH remains intact, allowing researchers to visualize how the product (His-Leu backbone) sits in the active site, while the Z-group mimics the upstream peptide chain.

  • Contrast with Captopril: Captopril is a "transition state analog" designed to bind tighter than the substrate. Z-His-Leu-OH is a "product analog" designed to show how the enzyme releases the cleaved peptide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Binding Analysis via Isothermal Titration Calorimetry (ITC)

Objective: Determine the thermodynamic binding parameters (


, 

) of Z-His-Leu-OH to ACE/Thermolysin without using activity assays.
  • Preparation:

    • Ligand: Dissolve Z-His-Leu-OH in 50 mM HEPES, 300 mM NaCl, 10 µM

      
      , pH 7.5. Concentration: 1.0 mM.
      
    • Protein: Dialyze purified ACE/Thermolysin into the exact same buffer to prevent heat of dilution artifacts. Concentration: 50–100 µM.

  • Execution:

    • Load protein into the ITC cell (1.4 mL).

    • Load Z-His-Leu-OH into the syringe.

    • Perform 20 injections of 2 µL each at 25°C.

  • Validation:

    • Control: Inject Ligand into Buffer (no protein). Subtract this heat of dilution from the experimental data.

    • Expectation: Exothermic binding (negative peaks). If no binding is observed, verify the enzyme activity using HHL substrate first to ensure protein viability.

Protocol B: Crystallization Screening (Hanging Drop)

Objective: Obtain crystals of the Enzyme-Ligand complex.

  • Complex Formation:

    • Mix Protein (10 mg/mL) with Z-His-Leu-OH (molar ratio 1:5). Incubate on ice for 1 hour. Reasoning: Excess ligand ensures saturation of the active site.

  • Screening Matrix:

    • Use a sparse matrix screen (e.g., PEG/Ion screen).

    • Drop: 1 µL Complex + 1 µL Reservoir Solution.

  • Optimization:

    • If crystals appear but are cracked (common with peptide ligands), increase the ligand concentration in the reservoir solution to prevent "soaking out."

Workflow Visualization: Structural Determination

Workflow cluster_validation Validation Loop Step1 1. Purify Target Protein (ACE / Thermolysin) Step2 2. Quality Control (Activity Assay with HHL) Step1->Step2 Step2->Step1 If Inactive Step3 3. Complex Formation Incubate with 5x Z-His-Leu-OH Step2->Step3 Step4 4. Crystallization (Hanging Drop Vapor Diffusion) Step3->Step4 Step4->Step3 If Precipitate Step5 5. X-Ray Diffraction Collect Data < 2.0 Å Step4->Step5

Caption: Figure 2. Structural determination workflow ensuring protein activity before ligand complexation.

References

  • Cushman, D. W., & Ondetti, M. A. (1999). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592.

  • Natesh, R., Schwager, S. L., Sturrock, E. D., & Acharya, K. R. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature, 421(6922), 551-554.

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and the zinc proteases. Accounts of Chemical Research, 21(9), 333-340.

  • BenchChem. (2025). A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Assays: Focus on Hippuryl-His-Leu-OH (HHL).

  • MedChemExpress. Hippuryl-His-Leu-OH Product Information & Protocols.

Sources

Safety Operating Guide

Lifecycle Management and Disposal Protocol for Z-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a definitive protocol for the handling and disposal of Z-His-Leu-OH , a protected dipeptide commonly used as a substrate in enzymatic assays (specifically Angiotensin Converting Enzyme, ACE).[1] While this compound is not classified as an acute toxin under EPA RCRA P-lists or U-lists, its nature as a bioactive peptidomimetic requires strict adherence to "Cradle-to-Grave" stewardship.[1]

Chemical Identity:

  • Chemical Name: N-Carbobenzyloxy-L-histidyl-L-leucine[1]

  • Common Name: Z-His-Leu-OH / Cbz-His-Leu[1]

  • Physical State: White to off-white crystalline powder[1][2]

  • Primary Hazard: Skin/Eye Irritant; Potential Bioactivity (respiratory sensitization risk if aerosolized).[3]

Hazard Assessment & Pre-Disposal Logic

Before disposal, you must categorize the waste stream based on the compound's state and the solvents used.

Regulatory Classification (USA/Global Harmonized System)
  • RCRA Status: Not a P-listed or U-listed acute hazardous waste [1].

  • Waste Category: Non-regulated organic chemical waste (unless mixed with regulated solvents).

  • Biohazard Status: Chemical Waste . (Note: If used in cell culture or with viral vectors, the waste must be treated as Biohazardous Chemical Waste ).

The "Bioactive" Precaution

Unlike simple salts, peptide derivatives like Z-His-Leu-OH can exhibit biological activity.[1] Cbz (Carbobenzyloxy) protection increases lipophilicity, potentially enhancing skin absorption compared to free peptides [2].

  • Directive: Treat all pure bulk powder as a Hazardous Irritant .

  • Directive: Do not dispose of down the drain.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Powder & Contaminated Debris)

Applicability: Expired pure compound, weighing boats, contaminated gloves, and spill cleanup materials.[1]

  • Containment: Place solid waste in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Z-His-Leu-OH (Peptide Derivative) - Solid Debris."[1]

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).

  • Secondary Containment: Seal the bag and place it into the laboratory's designated Solid Chemical Waste Drum (usually a wide-mouth HDPE drum).

  • Prohibition: Never discard in "Sharps" containers (unless it is a needle) or regular trash bins.

Protocol B: Liquid Waste (Assay Buffers & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste streams, and dissolved stock solutions.

Solvent SystemClassificationDisposal Stream
Aqueous Buffer (PBS, Tris, HEPES)Non-Hazardous AqueousAqueous Chemical Waste Drum .[1] Adjust pH to 5–9 if required by local EHS.
Methanol / Ethanol / Acetone Flammable / Non-HalogenatedNon-Halogenated Organic Waste Drum .[1]
Acetonitrile / DCM / Chloroform Toxic / HalogenatedHalogenated Organic Waste Drum .[1]
DMSO / DMF High-Boiling OrganicNon-Halogenated Organic Waste Drum (Segregate if local rules require low-calorific separation).[1]

Critical Operational Step:

  • Quenching: If the Z-His-Leu-OH was used in an enzymatic reaction with strong acids (e.g., HCl for stopping ACE assays), neutralize the solution with NaOH or Bicarbonate before adding it to the waste drum to prevent gas evolution or drum corrosion.[1]

Emergency Spill Response

Scenario: A 500mg vial of Z-His-Leu-OH powder is dropped and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1] Wear a N95 dust mask to prevent inhalation of bioactive dust.

  • Dry Cleanup (Preferred):

    • Cover the spill with a damp paper towel to prevent aerosolization.

    • Sweep the damp powder/glass mixture into a dustpan.

    • Deposit into a sealable bag (Protocol A).

  • Wet Cleanup:

    • Wipe the surface with 10% Bleach or 70% Ethanol.

    • Dispose of wipes as Solid Chemical Waste .

  • Verification: Verify no white residue remains.

Decision Matrix: Waste Stream Segregation

The following logic flow ensures you select the correct waste drum, preventing dangerous cross-reactions (e.g., mixing oxidizers with organics).

DisposalFlow Start Waste Containing Z-His-Leu-OH StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidDrum Solid Chemical Waste Drum Solid->SolidDrum Double Bag SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous Buffer (>90% Water) SolventCheck->Aqueous Buffers Organic Organic Solvent (MeOH, ACN, DMSO) SolventCheck->Organic Solvents AqDrum Aqueous Waste Drum Aqueous->AqDrum Check pH HalogenCheck Contains Halogens? (DCM, Chloroform?) Organic->HalogenCheck NonHaloDrum Non-Halogenated Organic Drum HalogenCheck->NonHaloDrum No (MeOH, EtOH) HaloDrum Halogenated Organic Drum HalogenCheck->HaloDrum Yes (DCM, CHCl3)

Figure 1: Decision tree for segregating Z-His-Leu-OH waste streams. Ensure compatibility before mixing.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: General Peptide Handling Guidelines. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Z-His-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound and Associated Risks

Z-His-Leu-OH is a protected dipeptide, often used in peptide synthesis and other biochemical applications. While many similar compounds, such as Z-L-Leucine and L-Leucine, are not classified as hazardous substances, it is crucial to treat all research chemicals with a degree of caution.[1][2][3][4][5] The primary risks associated with handling powdered peptide derivatives include inhalation of fine particles, as well as eye and skin irritation upon direct contact.[6][7][8]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Z-His-Leu-OH.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against accidental splashes when handling solutions and airborne particles of powdered compounds.[6][8][9]
Hand Protection Nitrile glovesProvides a barrier against skin contact. It is recommended to change gloves immediately if they become contaminated.[6][8][10]
Body Protection Laboratory coatProtects skin and personal clothing from spills.[6][11][12]
Respiratory Protection Fume hood or biosafety cabinetRecommended when handling the lyophilized powder to prevent inhalation of aerosolized particles.[6][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and cross-contamination.

Preparation and Weighing of Powdered Z-His-Leu-OH
  • Designated Work Area : Confine all handling of Z-His-Leu-OH to a designated area, such as a chemical fume hood, especially when working with the powdered form.[6]

  • Gather Materials : Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent dispensers, are within reach to avoid unnecessary movement.

  • Don PPE : Put on your lab coat, safety goggles, and nitrile gloves.[6][8]

  • Weighing : Carefully weigh the desired amount of Z-His-Leu-OH in a fume hood to minimize the risk of inhaling airborne powder.[6] Use anti-static weighing techniques if necessary.[8]

Solution Preparation
  • Solvent Selection : Consult your experimental protocol for the appropriate solvent. Z-His-Leu-OH is expected to be soluble in organic solvents like DMSO and methanol.

  • Dissolution : In the fume hood, add the solvent to the vessel containing the weighed Z-His-Leu-OH. Gently swirl or vortex to dissolve.

  • Labeling : Immediately label the container with the compound name, concentration, solvent, and date of preparation.

The following diagram illustrates the workflow for safely preparing a Z-His-Leu-OH solution.

G cluster_prep Preparation cluster_handling Handling Powder cluster_solution Solution Preparation A Don PPE: Lab Coat, Goggles, Gloves B Designate work area (Fume Hood) A->B Establish safe environment C Weigh Z-His-Leu-OH in fume hood B->C Proceed to handling D Add solvent to powder C->D Transfer for dissolution E Dissolve completely D->E Ensure homogeneity F Label solution container E->F Document contents G start Waste Generated is_contaminated Contaminated with Z-His-Leu-OH? start->is_contaminated solid_waste Solid Waste (Gloves, Tubes, etc.) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (Unused Solutions) is_contaminated->liquid_waste Yes, Liquid non_haz Dispose in Regular Trash is_contaminated->non_haz No solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_disposal Arrange for EHS Disposal Pickup solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Disposal decision tree for Z-His-Leu-OH waste.

By adhering to these safety and handling protocols, you can maintain a secure laboratory environment and ensure the integrity of your research when working with Z-His-Leu-OH.

References

  • Sigma-Aldrich. (2025, November 10). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Z-L-Leucine.
  • Cayman Chemical. (2025, October 30). Safety Data Sheet.
  • Sigma-Aldrich. (2017, January 12). Safety Data Sheet.
  • Fisher Scientific. (2023, October 20). Safety Data Sheet.
  • Anaspec. (2021, February 17). Safety Data Sheet (SDS).
  • (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Peptide Institute, Inc. (2021, March 30). Safety Data Sheet.
  • (2012, March 26). Safety Data Sheet.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Cellseco. (n.d.). Material Safety Data Sheet.
  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • SRIRAMCHEM. (n.d.). Z-Leu-OH.
  • (n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.